H-Asn(Trt)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,24H2,(H,25,26)(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRPJQYCERAMFI-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428598 | |
| Record name | H-Asn(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132388-58-0 | |
| Record name | N-(Triphenylmethyl)-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132388-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | H-Asn(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Asparagine, N-(triphenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
H-Asn(Trt)-OH chemical properties and structure
An In-depth Technical Guide to H-Asn(Trt)-OH: Properties, Structure, and Applications
Abstract
This compound, chemically known as (2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid, is a pivotal building block in synthetic peptide chemistry.[1][2][3] The strategic placement of the bulky trityl (Trt) protecting group on the side-chain amide of asparagine offers significant advantages, primarily in preventing common side reactions during peptide synthesis. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and its critical role in Solid-Phase Peptide Synthesis (SPPS). Detailed experimental protocols and visual diagrams are included to support researchers, scientists, and professionals in drug development.
Chemical Properties and Identification
This compound is a white to off-white crystalline solid.[1] Its key identifiers and physicochemical properties are summarized in the tables below. The trityl group's hydrophobic nature significantly influences its solubility, rendering it poorly soluble in water but readily soluble in polar organic solvents.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid[1][3] |
| CAS Number | 132388-58-0[1] |
| Molecular Formula | C₂₃H₂₂N₂O₃[1][4] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C--INVALID-LINK--N[3] |
| Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C--INVALID-LINK--[NH3+][1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 374.4 g/mol [1][4] |
| Exact Mass | 374.16251 g/mol [1] |
| Melting Point | 201-204°C[1] |
| Boiling Point (Predicted) | 641.2 ± 55.0°C[1] |
| Density (Predicted) | 1.234 ± 0.06 g/cm³[1] |
| Appearance | White to off-white powder[1] |
| Water Solubility | < 0.00005 g/L at 20°C[1] |
| Storage Temperature | Room temperature, inert atmosphere[5] |
Molecular Structure
The structure of this compound consists of an L-asparagine core. The key feature is the triphenylmethyl (trityl) group attached to the nitrogen atom of the side-chain amide. This bulky protecting group provides steric hindrance, which is crucial for preventing undesirable side reactions, such as dehydration to a nitrile, during peptide coupling steps in synthesis.[1][6] The α-amino and α-carboxylic acid groups remain unprotected, allowing for peptide bond formation.
Caption: Chemical structure of this compound.
Experimental Protocols
This compound is primarily used as a building block in peptide synthesis.[1] While this compound itself can be used, its Nα-Fmoc protected form, Fmoc-Asn(Trt)-OH, is the standard reagent in modern Solid-Phase Peptide Synthesis (SPPS).[6][7]
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asn(Trt)-OH
This protocol outlines a single coupling cycle for incorporating an Asn(Trt) residue into a growing peptide chain attached to a solid support resin (e.g., Rink Amide resin).
-
Resin Preparation: The peptide-resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.[8]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating the resin with a 20-40% solution of piperidine in DMF for approximately 15 minutes.[8] This exposes a free amine for the next coupling step.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.[8]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, Fmoc-Asn(Trt)-OH (typically 5 equivalents) is pre-activated. A common method involves using a coupling reagent like HBTU (5 equivalents) in the presence of a base such as DIPEA (10 equivalents) in DMF or NMP.[8]
-
This activated amino acid solution is added to the washed resin. The reaction is allowed to proceed for 40 minutes to 2 hours to ensure complete coupling.[8][9]
-
-
Washing: The resin is washed again with DMF and other solvents like Dichloromethane (DCM) and Methanol (MeOH) to remove excess reagents and byproducts.[8]
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
Caption: Standard workflow for one cycle of SPPS.
Cleavage and Final Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the trityl group, must be removed.
-
Resin Preparation: The final peptide-resin is washed and dried under vacuum.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A common formulation is Reagent B: 88% Trifluoroacetic Acid (TFA), 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS).[10] TFA is the strong acid that cleaves the peptide from the resin and removes the protecting groups. TIS acts as a scavenger to trap the reactive trityl cations released during deprotection, preventing side reactions.[10]
-
Cleavage Reaction: The cleavage cocktail is added to the dried resin (approx. 10 mL per gram of resin). The mixture is agitated at room temperature for 2-3 hours.[10] The removal of the trityl group is generally complete within this timeframe, although if Asn(Trt) is the N-terminal residue, a longer reaction time may be necessary.[6][11]
-
Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The crude peptide is precipitated by adding the filtrate to a large volume of cold diethyl ether.[10]
-
Final Processing: The precipitated peptide is collected by centrifugation, washed with cold ether to remove scavengers, and dried under vacuum.[10] The crude peptide is then ready for purification, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]
Caption: Trityl group deprotection under acidic conditions.
Characterization
The purity and identity of the synthesized this compound and the final peptides are confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final peptide.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, verifying its identity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the chemical structure.[1]
Safety and Handling
This compound should be handled with standard laboratory precautions. As a fine powder, inhalation should be avoided by using appropriate personal protective equipment (PPE) such as dust masks and gloves.[1] The reagents used in peptide synthesis, particularly TFA, are corrosive and should be handled in a well-ventilated fume hood with appropriate PPE.[1]
References
- 1. smolecule.com [smolecule.com]
- 2. 132388-58-0 | this compound | Next Peptide [nextpeptide.com]
- 3. N-(Triphenylmethyl)-L-asparagine | C23H22N2O3 | CID 7408309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. 132388-58-0|this compound|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
The Trityl Protecting Group on Asparagine: A Technical Guide to Enhanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of asparagine (Asn) residues into synthetic peptides presents significant challenges in solid-phase peptide synthesis (SPPS), primarily due to the susceptibility of the side-chain amide to undergo undesirable side reactions. These include dehydration to a nitrile and base-catalyzed aspartimide formation, which can lead to impurities that are difficult to separate, ultimately compromising the yield and biological activity of the final peptide. The use of a trityl (Trt) protecting group on the asparagine side chain has emerged as a robust strategy to mitigate these issues. This technical guide provides an in-depth analysis of the function of the trityl protecting group on asparagine, supported by experimental protocols and data, to aid in the synthesis of high-purity peptides.
Core Functions of the Trityl Group on Asparagine
The trityl (triphenylmethyl) group is a bulky, acid-labile protecting group that plays a pivotal role in modern Fmoc-based solid-phase peptide synthesis. Its application to the side-chain amide of asparagine addresses two critical challenges: the prevention of side reactions and improved solubility of the amino acid derivative.
Prevention of Side-Chain Dehydration
During the activation of the carboxylic acid of an incoming Fmoc-Asn-OH, particularly with carbodiimide-based reagents like DCC or DIC, the side-chain amide can be dehydrated to form a β-cyanoalanine residue. This results in a significant impurity with a mass difference of -18 Da from the target peptide. The bulky trityl group on the amide nitrogen of the asparagine side chain provides steric hindrance, effectively shielding it from reacting with the coupling agents and preventing this dehydration.[1][2]
Prevention of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization where the peptide backbone nitrogen attacks the side-chain amide of asparagine, particularly in sequences where asparagine is followed by a sterically unhindered amino acid like glycine (Asn-Gly). This side reaction is promoted by the basic conditions (e.g., piperidine) used for Fmoc deprotection. The resulting succinimide intermediate can then be hydrolyzed to yield a mixture of the native α-aspartyl peptide and the isomeric β-isoaspartyl peptide, often accompanied by racemization. While the trityl group on asparagine can reduce the incidence of aspartimide formation, it is important to note that even in the presence of bulky protecting groups, this side reaction can still occur in susceptible sequences.[3][4]
Enhanced Solubility
A significant practical advantage of using the trityl-protected asparagine derivative, Fmoc-Asn(Trt)-OH, is its enhanced solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[5][6][7] Unprotected Fmoc-Asn-OH has notoriously poor solubility in these solvents, which can lead to incomplete coupling reactions, aggregation, and lower yields. The hydrophobicity of the trityl group significantly improves the solubility of the amino acid derivative, ensuring more efficient and reliable coupling.
Data Presentation: Performance of the Trityl Protecting Group
While direct side-by-side quantitative comparisons under identical conditions are sparse in the literature, the following tables summarize the available data and qualitative performance of the trityl protecting group on asparagine.
Table 1: Prevention of Asparagine Side-Chain Dehydration
| Asparagine Derivative | Coupling Reagent | Extent of Nitrile Formation | Recommendation |
| Unprotected Fmoc-Asn-OH | Carbodiimides (DCC, DIC) | High | Not Recommended |
| Unprotected Fmoc-Asn-OH | HBTU, HATU, PyBOP | Moderate | Use with caution |
| Fmoc-Asn(Trt)-OH | Carbodiimides (DCC, DIC) | Low to negligible | Recommended |
| Fmoc-Asn(Trt)-OH | HBTU, HATU, PyBOP | Low to negligible | Recommended |
Data synthesized from qualitative descriptions in the literature.[1]
Table 2: Impact on Aspartimide Formation in an Asp(OtBu)-Cys Motif
| Peptide Motif | Base Treatment | Aspartimide Formation (%) |
| Asp(OtBu)-Cys(Acm) | Prolonged | 27% |
| Asp(OtBu)-Cys(Trt) | Prolonged | 5.5% |
This table illustrates the influence of a bulky side-chain protecting group (Trt on Cys) in reducing aspartimide formation. A similar steric hindrance effect is provided by the Trt group on Asn.[3][4]
Table 3: Solubility of Fmoc-Asparagine Derivatives
| Derivative | Solubility in DMF/NMP | Implication for SPPS |
| Fmoc-Asn-OH | Poorly soluble | Risk of incomplete coupling and aggregation |
| Fmoc-Asn(Trt)-OH | Readily soluble | Efficient and reliable coupling |
Based on qualitative descriptions from multiple sources.[5][6][7]
Mandatory Visualizations
Caption: Chemical structures of unprotected and Trityl-protected Fmoc-Asparagine.
Caption: Prevention of side-chain dehydration by the Trityl group.
Caption: Experimental workflow for incorporating Asn(Trt) in Fmoc-SPPS.
Experimental Protocols
Synthesis of Fmoc-Asn(Trt)-OH
While Fmoc-Asn(Trt)-OH is commercially available, the following protocol outlines a general method for its synthesis.
Materials:
-
H-Asn(Trt)-OH
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Add the Fmoc-OSu solution dropwise to the this compound solution with vigorous stirring, while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Add water to the remaining aqueous solution and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash chromatography on silica gel.
Coupling of Fmoc-Asn(Trt)-OH in Solid-Phase Peptide Synthesis
This protocol describes a standard coupling procedure using HBTU/DIPEA activation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asn(Trt)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (beads remain colorless) indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
Cleavage and Deprotection of Peptides Containing Asn(Trt)
This protocol outlines a general procedure for the final cleavage of the peptide from the resin and the removal of the Trt and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
DCM (Dichloromethane)
-
Cleavage Cocktail (e.g., Reagent B: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail in a fume hood. For peptides containing Trp, Cys, or Met residues, a more complex cocktail with additional scavengers may be necessary.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. Note: If the Asn(Trt) residue is at the N-terminus, a longer cleavage time (up to 6 hours) may be required for complete deprotection.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Peptide Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm its identity and purity.
Conclusion
The trityl protecting group is an indispensable tool in the synthesis of asparagine-containing peptides. Its ability to effectively prevent side-chain dehydration and enhance the solubility of the Fmoc-asparagine derivative leads to significantly cleaner crude products, higher yields, and more reliable synthetic outcomes. While it may not completely eliminate the risk of aspartimide formation in highly susceptible sequences, its overall benefits make Fmoc-Asn(Trt)-OH the preferred building block for the incorporation of asparagine in modern Fmoc-based solid-phase peptide synthesis. The detailed protocols provided in this guide offer a practical framework for researchers, scientists, and drug development professionals to leverage the advantages of the trityl protecting group in their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
The Trityl Group in Asparagine Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) residues into synthetic peptides is a critical, yet often challenging, aspect of solid-phase peptide synthesis (SPPS). The primary obstacle arises from the susceptibility of the asparagine side-chain amide to undergo dehydration to a nitrile during the activation step, particularly when using carbodiimide-based reagents. This side reaction can lead to significant impurities that are difficult to separate from the target peptide, thereby reducing yields and compromising biological activity. The use of a side-chain protecting group is paramount to mitigate this issue, and the trityl (Trt) group has emerged as a cornerstone of modern peptide chemistry for this purpose. This technical guide provides an in-depth analysis of the mechanism of H-Asn(Trt)-OH side-chain protection, supported by experimental data and detailed protocols.
Core Mechanism of Trityl Protection
The trityl group, a triphenylmethyl moiety, is a bulky and acid-labile protecting group. Its primary function in peptide synthesis is to shield the reactive side-chain amide of asparagine. Due to its significant steric hindrance, the Trt group is predominantly used for side-chain protection rather than for the α-amino group of the peptide backbone. This steric bulk effectively prevents the amide nitrogen from participating in unwanted side reactions during the iterative cycles of peptide chain elongation.
The Trityl group is particularly well-suited for Fmoc-based SPPS strategies due to its orthogonality. The Fmoc (9-fluorenylmethyloxycarbonyl) group, which protects the α-amino group, is removed under basic conditions (typically with piperidine). The Trityl group is stable under these basic conditions and remains intact on the asparagine side chain. It is subsequently cleaved under mildly acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support.
Key Advantages of this compound in Peptide Synthesis
The use of this compound offers several distinct advantages in SPPS:
-
Prevention of Nitrile Formation: The primary benefit is the effective prevention of side-chain dehydration to a nitrile, a common side reaction during the activation of unprotected asparagine.
-
Improved Solubility: Fmoc-Asn(Trt)-OH exhibits significantly better solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to the unprotected Fmoc-Asn-OH, which facilitates more efficient coupling reactions.[1]
-
Compatibility with Fmoc Chemistry: The acid lability of the Trt group and its stability to the basic conditions used for Fmoc removal make it an ideal orthogonal protecting group for the widely used Fmoc/tBu strategy.
Challenges and Considerations
Despite its advantages, there are some challenges associated with the use of the Trityl group for asparagine protection:
-
Slow Deprotection of N-Terminal Asn(Trt): A well-documented issue is the incomplete and slow removal of the Trt group from an N-terminal asparagine residue during the final TFA cleavage.[2] This is attributed to the proximity of the protonated N-terminal amino group, which electrostatically hinders the acid-catalyzed cleavage. To overcome this, extended cleavage times (e.g., 4 hours or more) or repeated cleavage steps may be necessary.[3]
-
Steric Hindrance: The bulky nature of the Trt group can sometimes lead to slower coupling reactions, requiring optimization of coupling reagents and reaction times.[4]
-
Trityl Cation Scavenging: During acidolytic cleavage, the Trt group is released as a stable trityl cation. This reactive electrophile can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and tyrosine. Therefore, the inclusion of scavengers in the cleavage cocktail is crucial to trap the trityl cation.
Data Presentation: Comparative Analysis of Asparagine Side-Chain Protecting Groups
The choice of a suitable protecting group for the asparagine side chain is critical for the successful synthesis of a target peptide. The following table summarizes the key features of commonly used protecting groups for asparagine.
| Protecting Group | Key Features & Advantages | Disadvantages & Potential Side Reactions | Deprotection Conditions |
| Trityl (Trt) | The most widely used protecting group for Asn. Effectively prevents side-chain dehydration.[4] Improves the solubility of the Fmoc-Asn-OH derivative. | Steric hindrance can sometimes slow down coupling reactions. Cleavage can be slow, especially when the Asn(Trt) residue is at the N-terminus of the peptide.[4] | Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-3 hours.[4] |
| Xanthyl (Xan) | Good solubility of the protected amino acid; prevents nitrile formation. | Susceptible to premature loss with repeated TFA treatments in Boc-SPPS. | Strong acid (e.g., TFA). |
| Monomethoxytrityl (Mmt) | Higher solubility in some cases compared to Trt. More acid-labile than Trt, allowing for selective deprotection on-resin. | Increased acid lability can lead to premature deprotection during synthesis. | Mildly acidic conditions (e.g., 1-5% TFA in DCM). |
| 2,4,6-Trimethoxybenzyl (Tmob) | Cleaved rapidly with TFA (half-life < 1 minute in 95% TFA). | Can generate reactive cations upon cleavage that may modify sensitive residues. | 95% TFA. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the synthesis of N-trityl-L-asparagine.
Materials:
-
L-Asparagine
-
Triphenylmethanol (Trityl alcohol)
-
Acetic anhydride
-
Concentrated Sulfuric acid
-
Acetic acid
-
Palladium on carbon (Pd-C) catalyst
-
Hydrogen gas
Procedure:
-
Protection of the Amide Group: In a suitable reaction vessel, dissolve L-asparagine and triphenylmethanol in acetic acid.
-
Add acetic anhydride and a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture (e.g., to 50°C) for a specified time (e.g., 1 hour) to facilitate the tritylation of the side-chain amide.
-
Hydrogenation: After the protection step, the intermediate is subjected to catalytic hydrogenation using a Pd-C catalyst and hydrogen gas to remove any potential byproducts and yield this compound.
-
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Fmoc-SPPS Protocol for Incorporation of Asn(Trt)
This protocol outlines the steps for incorporating an Fmoc-Asn(Trt)-OH residue into a peptide chain using manual Fmoc-SPPS.
1. Resin Swelling:
- Place the desired amount of resin (e.g., Wang or Rink Amide resin) in a reaction vessel.
- Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the swelled resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the piperidine solution.
- Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-Asn(Trt)-OH:
- In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
4. Final Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
- Cleavage Cocktail Preparation: Prepare a cleavage cocktail in a fume hood. A commonly used cocktail for peptides containing Asn(Trt) is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). For peptides without other sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) can be used.
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-4 hours. For peptides with N-terminal Asn(Trt), extend the cleavage time to 4 hours or longer.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.
- Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Mandatory Visualization
References
- 1. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to H-Asn(Trt)-OH: Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-Asn(Trt)-OH, a critical building block in modern peptide synthesis. We will explore its chemical properties, its primary application in solid-phase peptide synthesis (SPPS), and detailed experimental protocols for its use.
Core Properties of this compound
This compound, also known as N-γ-Trityl-L-asparagine, is a derivative of the amino acid asparagine where the side-chain amide nitrogen is protected by a trityl (Trt) group.[1] This protection is crucial for preventing undesirable side reactions during peptide synthesis.[2]
| Property | Value | References |
| CAS Number | 132388-58-0 | [3] |
| Molecular Formula | C23H22N2O3 | [3] |
| Molecular Weight | 374.4 g/mol | [3][4] |
| Appearance | White to off-white powder | [1] |
| Purity (by HPLC) | ≥98% | [5] |
| Melting Point | 201-204°C | [1] |
Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The trityl protecting group on the asparagine side chain offers two key advantages:
-
Prevention of Dehydration: During the activation of the carboxylic acid group for coupling, the unprotected side chain of asparagine can undergo dehydration to form a nitrile, an undesirable side product. The Trt group prevents this reaction.[2]
-
Improved Solubility: The Fmoc-protected form, Fmoc-Asn(Trt)-OH, exhibits enhanced solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to its unprotected counterpart, Fmoc-Asn-OH.[2]
The general workflow for incorporating this compound (as its Fmoc-protected derivative) into a growing peptide chain on a solid support is illustrated below.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating an Fmoc-protected amino acid.
Experimental Protocols
Below are representative protocols for the use of this compound in the context of Fmoc-SPPS.
Protocol 1: Coupling of Fmoc-Asn(Trt)-OH in SPPS
This protocol outlines the steps for coupling Fmoc-Asn(Trt)-OH to a resin-bound peptide chain that has a free N-terminal amine.
Materials:
-
Fmoc-Asn(Trt)-OH
-
Peptide synthesis resin with a free amino group
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents:
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: If the resin-bound peptide is N-terminally Fmoc-protected, treat it with 20% piperidine in DMF for 20 minutes to remove the Fmoc group and expose the free amine.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
-
Coupling:
-
In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to the resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (3 times) and then with DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.
Protocol 2: Cleavage and Side-Chain Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the Trt protecting group from the asparagine side chain.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the fully synthesized peptidyl-resin with DCM and dry it under vacuum for at least 1 hour.[6]
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail consisting of TFA/TIS/Water (95:2.5:2.5 v/v/v).[6] TIS acts as a scavenger to trap the reactive trityl cations released during deprotection.[6]
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[6]
-
-
Peptide Isolation and Drying:
-
Analysis: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.[6]
Caption: Simplified representation of the acid-catalyzed deprotection of the Trt group from the asparagine side chain.
Conclusion
This compound is an essential amino acid derivative for the reliable synthesis of high-purity peptides. The use of the trityl protecting group on the asparagine side chain effectively prevents common side reactions and improves solubility during synthesis. The protocols provided in this guide offer a framework for the successful incorporation of this compound into SPPS workflows, from coupling to the final deprotection and cleavage. For peptides containing multiple Asn(Trt) residues or with an N-terminal Asn(Trt), optimization of the cleavage time may be necessary to ensure complete deprotection.
References
Physical and chemical characteristics of H-Asn(Trt)-OH
An In-depth Technical Guide to H-Asn(Trt)-OH: Physical and Chemical Characteristics
Introduction
This compound, chemically known as (2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid, is a pivotal protected amino acid derivative used extensively in synthetic chemistry.[1][2] It is a derivative of the naturally occurring amino acid L-asparagine where the side-chain amide nitrogen is protected by a trityl (Trt) group. This modification is critical for its application as a building block in solid-phase peptide synthesis (SPPS), offering enhanced solubility in organic solvents and preventing undesirable side reactions during the assembly of peptide chains.[1] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols, and applications for researchers and professionals in drug development.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid, a physical characteristic indicative of its purity.[1] The trityl group significantly influences its physical properties, rendering it hydrophobic and stable under standard peptide synthesis conditions.
| Property | Value | Reference |
| CAS Number | 132388-58-0 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₂₃H₂₂N₂O₃ | [1][2][3] |
| Molecular Weight | ~374.4 g/mol | [1][2][3][4][8] |
| IUPAC Name | (2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 201-204°C | [1] |
| Boiling Point | 641.2 ± 55.0°C (Predicted) | [1] |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [1] |
Solubility Profile
The bulky and nonpolar trityl group governs the solubility of this compound. It has extremely limited solubility in aqueous solutions but dissolves well in many organic solvents commonly used in peptide synthesis.[1] This enhanced solubility is a key advantage over unprotected asparagine derivatives.[1][9][10][11]
| Solvent | Solubility | Reference |
| Water | < 0.00005 g/L (at 20°C) | [1] |
| Methanol | Soluble | [1] |
| Dichloromethane (DCM) | Soluble | [1] |
| Chloroform | Soluble | [1] |
| N-Methylpyrrolidone (NMP) | Limited but sufficient for synthesis | [1] |
| Dimethylformamide (DMF) | Soluble | [10] |
Role in Peptide Synthesis
This compound's primary function is as a protected building block in SPPS.[1] The trityl group on the side-chain amide prevents dehydration to a nitrile derivative during the amino acid activation step, a common side reaction when using carbodiimide reagents.[9][11] The α-amino and α-carboxyl groups remain free to participate in peptide bond formation.[1]
Caption: Workflow of a single coupling cycle in Fmoc-based SPPS.
Experimental Protocols
Synthesis of this compound
The synthesis generally involves the selective protection of the side-chain amide of L-asparagine.
-
Protection: L-asparagine is reacted with trityl chloride in the presence of a suitable base, such as pyridine. The base neutralizes the HCl generated during the reaction, driving the formation of the N-trityl amide bond on the side chain.
-
Purification: The crude product is purified to remove unreacted starting materials and byproducts. This is typically achieved through recrystallization from an appropriate solvent system or via column chromatography.[1]
-
Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[1]
Deprotection of the Trityl Group
The trityl group is acid-labile and is typically removed during the final cleavage step of SPPS, where the peptide is released from the solid support.
-
Reagent Preparation: A cleavage cocktail is prepared, most commonly containing a strong acid like trifluoroacetic acid (TFA). Scavengers such as water, triisopropylsilane (TIS), and/or 1,2-ethanedithiol (EDT) are included to trap the reactive trityl cations released during deprotection, preventing side reactions with sensitive residues like tryptophan or methionine.[12]
-
Cleavage Reaction: The peptide-bound resin is treated with the TFA cocktail. The reaction is typically run for 1-3 hours at room temperature.[13] If the Asn(Trt) residue is at the N-terminus of the peptide, a longer reaction time (up to 2 hours) may be necessary for complete removal.[9][11]
-
Peptide Precipitation: Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, washed, and dried.
-
Purification: The crude peptide is then purified, usually by reverse-phase HPLC.
Caption: Standard workflow for the final cleavage and deprotection step.
Safety and Handling
This compound is generally handled as a fine powder, and appropriate personal protective equipment (PPE), such as gloves and dust masks, should be worn to avoid inhalation and skin contact.[1] The primary hazards are associated with the reagents used alongside it, particularly the strong, corrosive acids like TFA required for deprotection.[1] All deprotection procedures should be performed in a well-ventilated fume hood.
Conclusion
This compound is an indispensable tool for peptide chemists. Its well-defined physical properties, coupled with the chemical stability and enhanced solubility conferred by the trityl protecting group, facilitate the efficient and high-purity synthesis of asparagine-containing peptides. Understanding its characteristics and the protocols for its use and removal is fundamental for its successful application in research and the development of peptide-based therapeutics.
References
- 1. Buy this compound | 132388-58-0 [smolecule.com]
- 2. 132388-58-0 | this compound | Next Peptide [nextpeptide.com]
- 3. peptide.com [peptide.com]
- 4. 132388-58-0 this compound | 渡辺化学工業株式会社 [watanabechem.co.jp]
- 5. 132388-58-0 this compound | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 6. This compound - CAS:132388-58-0 - Sunway Pharm Ltd [3wpharm.com]
- 7. 132388-58-0|this compound|BLD Pharm [bldpharm.com]
- 8. 132388-58-0 | this compound | Aryls | Ambeed.com [ambeed.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. Overview of Custom Peptide Synthesis [peptide2.com]
- 13. ≥97.0%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
H-Asn(Trt)-OH in Peptide Synthesis: A Technical Guide to Enhanced Purity and Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high purity and yield of the target peptide. For the incorporation of asparagine (Asn), the use of its side-chain protected form, N-γ-trityl-L-asparagine (H-Asn(Trt)-OH), particularly as its Nα-Fmoc derivative (Fmoc-Asn(Trt)-OH), offers significant advantages over the use of unprotected asparagine. This technical guide delves into the core benefits of utilizing this compound, providing a comprehensive overview of its application, supported by experimental considerations and data.
The primary challenge during the incorporation of asparagine in peptide synthesis is the propensity of its side-chain amide to undergo undesirable side reactions. The trityl (Trt) protecting group on the side-chain amide of asparagine effectively mitigates these issues, leading to a more controlled and efficient synthesis.
Core Advantages of this compound in Peptide Synthesis
The utilization of this compound offers several key advantages that address common challenges encountered during solid-phase peptide synthesis:
-
Prevention of Dehydration and Subsequent Side Reactions : During the activation of the carboxylic acid of asparagine for coupling, particularly with carbodiimide reagents, the unprotected side-chain amide can undergo dehydration to form a nitrile. This irreversible side reaction leads to the incorporation of a modified amino acid into the peptide sequence, resulting in a significant impurity that is often difficult to separate from the desired product. The bulky trityl group on the side-chain amide of this compound sterically hinders this dehydration, ensuring the integrity of the asparagine residue throughout the synthesis. This leads to cleaner reaction profiles and a higher purity of the final peptide.[1][2]
-
Improved Solubility : Unprotected Fmoc-Asn-OH exhibits poor solubility in commonly used SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][3] This low solubility can lead to incomplete dissolution and inefficient coupling reactions, resulting in lower yields and deletion sequences. In contrast, Fmoc-Asn(Trt)-OH demonstrates significantly improved solubility in these organic solvents, comparable to other Fmoc-protected amino acids.[2][3] This enhanced solubility ensures homogeneous reaction conditions, facilitating more efficient and complete coupling steps.[1]
-
Facilitation of Fragment Condensation : The trityl group's acid lability allows for the cleavage of fully protected peptide fragments from the resin using 95% Trifluoroacetic Acid (TFA).[4] This is particularly advantageous in fragment condensation strategies, where protected peptide segments are synthesized and then ligated to form a larger peptide.
While the advantages are significant, it is crucial to be aware of a potential challenge associated with the use of the trityl group:
-
Incomplete Deprotection : The removal of the trityl group with TFA can sometimes be incomplete, especially when the Asn(Trt) residue is located at the N-terminus of the peptide or near a reduced peptide bond.[5] This is attributed to the proximity of the protonated N-terminal amino group, which can slow down the cleavage of the trityl group. In such cases, extending the deprotection time is often necessary to ensure complete removal.[1][2] For particularly difficult cases, alternative protecting groups with different lability, such as the methyl-trityl (Mtt) or xanthenyl (Xan) group, may be considered.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the use of Fmoc-Asn(Trt)-OH in peptide synthesis.
| Parameter | Unprotected Fmoc-Asn-OH | Fmoc-Asn(Trt)-OH | Advantage of Trityl Protection |
| Solubility in DMF/NMP | Low[3] | High[1][2][3] | Improved solubility leads to more efficient coupling reactions. |
| Risk of Dehydration | High (with carbodiimides) | Low[1][2] | Prevents formation of nitrile byproduct, increasing peptide purity. |
| Deprotection Conditions | Not Applicable | 95% TFA, 1-3 hours | Readily cleaved under standard final cleavage conditions. |
| N-terminal Deprotection | Not Applicable | May require extended time[1][2] | A consideration for specific peptide sequences. |
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asn(Trt)-OH
The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-SPPS incorporating an amino acid like Fmoc-Asn(Trt)-OH.
Detailed Methodologies:
1. Fmoc Deprotection:
-
Reagent: 20% piperidine in DMF.
-
Procedure: The peptide-resin is treated with the deprotection solution for a specified period (typically 5-10 minutes), followed by washing with DMF to remove the cleaved Fmoc group and excess piperidine.[6]
2. Coupling of Fmoc-Asn(Trt)-OH:
-
Reagents: Fmoc-Asn(Trt)-OH, an activation reagent (e.g., diisopropylcarbodiimide (DIC) and Oxyma Pure), and a solvent (e.g., DMF).
-
Procedure: The protected amino acid is pre-activated with the coupling reagents and then added to the deprotected peptide-resin. The reaction is allowed to proceed until completion, followed by thorough washing to remove excess reagents and byproducts.
3. Final Cleavage and Deprotection:
-
Reagent: A cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA) and scavengers (e.g., water, triisopropylsilane (TIS)) to protect sensitive residues.
-
Procedure: The peptide-resin is treated with the cleavage cocktail for 1-3 hours. The trityl group is removed simultaneously with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups. The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and dried.[6]
Logical Decision Pathway for Asparagine Protection
The decision to use a protected asparagine derivative is a critical step in the design of a peptide synthesis strategy. The following diagram outlines a logical pathway for this decision-making process.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Buy this compound | 132388-58-0 [smolecule.com]
- 5. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to H-Asn(Trt)-OH: Discovery, Synthesis, and Application in Peptide Science
Audience: Researchers, scientists, and drug development professionals.
Abstract
The introduction of the trityl (Trt) protecting group for the side chain of asparagine, leading to the development of H-Asn(Trt)-OH and its Nα-Fmoc protected form, Fmoc-Asn(Trt)-OH, marked a significant advancement in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the historical context of its discovery, detailed experimental protocols for its synthesis and application, and a comparative analysis of its performance. The use of this compound effectively mitigates common side reactions associated with asparagine incorporation into peptide chains, such as dehydration to nitriles and aspartimide formation, thereby enhancing the purity and yield of synthetic peptides. This document serves as a critical resource for researchers and professionals in peptide chemistry and drug development, offering both theoretical insights and practical guidance.
Discovery and Historical Context
The journey to the widespread use of this compound is rooted in the evolution of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield in the early 1960s. The initial SPPS strategies were predominantly based on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, which required harsh acidic conditions for the final cleavage of the peptide from the resin. The subsequent development of the milder Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy in the 1970s offered a significant advantage by utilizing base-labile Nα-protection and milder acid-labile side-chain protection.
However, the incorporation of asparagine (Asn) residues remained a persistent challenge. The primary issues were:
-
Dehydration of the side-chain amide: During the activation of the carboxyl group for coupling, particularly with carbodiimide reagents, the amide side chain of asparagine could undergo dehydration to form a nitrile. This resulted in a significant and often difficult-to-remove impurity.
-
Aspartimide formation: The unprotected amide side chain could participate in the formation of a cyclic aspartimide intermediate, especially under the basic conditions used for Fmoc group removal. This intermediate can then reopen to form a mixture of α- and β-aspartyl peptides, leading to heterogeneity in the final product.
-
Poor solubility: The Nα-Fmoc protected asparagine, Fmoc-Asn-OH, exhibits poor solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which complicates the coupling process and can lead to incomplete reactions.[1][2]
To address these challenges, the use of a protecting group for the side-chain amide of asparagine was explored. The trityl (Trt) group, a bulky and acid-labile protecting group, had been successfully employed for the protection of other amino acid side chains, such as cysteine. In the late 1980s and early 1990s, the application of the trityl group to the asparagine side chain was pioneered. Notably, the work of Barlos and colleagues in 1989 was instrumental in demonstrating the utility of trityl-based chemistry in SPPS.[3] A key publication by Sieber and Riniker in 1991 further detailed the synthesis and application of Fmoc-Asn(Trt)-OH, solidifying its importance in the field. The introduction of the trityl group on the asparagine side chain provided a robust solution to the aforementioned problems, leading to the synthesis of significantly purer peptides.
Physicochemical Properties and Performance Data
The trityl protection of the asparagine side chain imparts several beneficial physicochemical properties to the amino acid derivative, which translate to improved performance in solid-phase peptide synthesis.
Solubility
One of the most significant advantages of Fmoc-Asn(Trt)-OH over its unprotected counterpart is its enhanced solubility in standard SPPS solvents.[1][2] This improved solubility ensures more efficient and complete coupling reactions.
| Compound | Solvent | Solubility | Reference |
| Fmoc-Asn-OH | DMF, NMP | Poorly soluble | [1][2] |
| Fmoc-Asn(Trt)-OH | DMF, NMP | Readily soluble | [1][2] |
| Fmoc-Asn(Trt)-OH | DMSO | ≥ 2.5 mg/mL | [4] |
Table 1: Comparative Solubility of Fmoc-Asn-OH and Fmoc-Asn(Trt)-OH.
Purity and Yield
The use of Fmoc-Asn(Trt)-OH has been shown to result in the synthesis of peptides with higher purity and yield by preventing side reactions. While specific quantitative comparisons are highly sequence-dependent, the qualitative improvements are well-documented.
| Protecting Group Strategy | Key Advantages | Common Side Products | Expected Crude Purity (Qualitative) | Reference |
| Trityl (Trt) | Prevents side-chain dehydration and aspartimide formation. Improves solubility of the Fmoc-amino acid. | Incomplete deprotection at N-terminus (requires extended cleavage time). Tritylation of susceptible residues (e.g., Trp) if scavengers are not used. | Higher | [1] |
| Unprotected | No additional protecting group chemistry required. | Nitrile formation, aspartimide formation (leading to α/β-peptide mixtures). | Lower | [1] |
Table 2: Performance Comparison of Asparagine Protecting Group Strategies in SPPS.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in Fmoc-based solid-phase peptide synthesis.
Synthesis of this compound
The synthesis of Nγ-trityl-L-asparagine (this compound) is typically achieved by reacting L-asparagine with trityl chloride in the presence of a base.
Materials:
-
L-Asparagine
-
Trityl chloride (Trt-Cl)
-
Pyridine (or another suitable base)
-
Solvent (e.g., Dichloromethane - DCM)
-
Reagents for purification (e.g., silica gel for chromatography)
Protocol:
-
Protection of L-Asparagine:
-
Suspend L-asparagine in a suitable solvent such as DCM.
-
Add a base, like pyridine, to the suspension.
-
Slowly add a solution of trityl chloride in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for several hours until the reaction is complete (monitor by TLC).[5]
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to yield this compound as a white solid.[5][6]
-
-
Characterization:
-
Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[5]
-
Coupling of Fmoc-Asn(Trt)-OH in SPPS
This protocol outlines the standard procedure for incorporating an Fmoc-Asn(Trt)-OH residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Fmoc-Asn(Trt)-OH
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
DMF (peptide synthesis grade)
-
DCM (for washing)
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Nα-Fmoc group.
-
Drain the solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.
-
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated Fmoc-Asn(Trt)-OH solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Cleavage and Deprotection of the Trityl Group
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the trityl group from asparagine.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Protocol:
-
Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Treat the dry peptide-resin with the cleavage cocktail for 1-3 hours at room temperature. Note: If the Asn(Trt) residue is at the N-terminus, the cleavage time may need to be extended to ensure complete deprotection.[2]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows in the synthesis and application of this compound.
Synthesis of this compound
Caption: Workflow for the chemical synthesis of this compound.
Solid-Phase Peptide Synthesis (SPPS) Cycle with Fmoc-Asn(Trt)-OH
Caption: A single cycle of solid-phase peptide synthesis incorporating Fmoc-Asn(Trt)-OH.
Final Cleavage and Deprotection Workflow
Caption: Workflow for the final cleavage and deprotection of a peptide containing Asn(Trt).
Conclusion
The development and application of this compound and its Fmoc-protected derivative have been pivotal in overcoming significant hurdles in solid-phase peptide synthesis. The trityl group's ability to prevent deleterious side reactions and improve the solubility of the asparagine building block has enabled the routine synthesis of complex, asparagine-containing peptides with high purity and yield. This technical guide has provided a detailed overview of the historical context, performance data, and experimental protocols related to this compound. A thorough understanding and implementation of these principles and methods are essential for researchers and professionals aiming to achieve high-fidelity peptide synthesis for applications ranging from basic research to therapeutic drug development.
References
The Guardian at the Amide: H-Asn(Trt)-OH's Crucial Role in Mitigating Side Reactions in Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the seemingly simple incorporation of asparagine (Asn) residues can be a significant source of undesirable side reactions, leading to impurities that are often difficult to remove and can compromise the final peptide's purity, yield, and biological activity. The strategic use of side-chain protecting groups is paramount to overcoming these challenges. This technical guide provides a comprehensive overview of the pivotal role of N-γ-trityl-L-asparagine (H-Asn(Trt)-OH) in preventing these side reactions, supported by an examination of the underlying chemical mechanisms, detailed experimental protocols, and a comparative analysis of its performance.
The Challenge of Asparagine Incorporation: Unmasking the Side Reactions
The primary culprits in asparagine-related side reactions during SPPS are the nucleophilicity of the side-chain amide and its susceptibility to modification under standard synthesis conditions. Two major side reactions plague the incorporation of unprotected asparagine:
-
Aspartimide Formation: This intramolecular cyclization reaction is a persistent issue, particularly in Fmoc-based SPPS. Under the basic conditions used for Fmoc deprotection (e.g., piperidine), the backbone amide nitrogen of the residue C-terminal to the aspartic acid can attack the side-chain carbonyl group, forming a five-membered succinimide ring known as an aspartimide. This intermediate is unstable and can subsequently be cleaved by piperidine or other nucleophiles, leading to a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide (an isomer that is often difficult to separate), and piperidide adducts. Aspartimide formation is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, and Asp-Ser motifs.
-
Side-Chain Dehydration to Nitrile: During the activation of the carboxylic acid of asparagine for coupling, especially with carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the side-chain amide can undergo dehydration to form a β-cyanoalanine residue. This results in an irreversible modification of the peptide sequence and the introduction of a significant impurity that is challenging to separate from the target peptide.
These side reactions not only reduce the yield of the desired peptide but also introduce a heterogeneous mixture of closely related impurities that can be difficult to characterize and purify, posing significant challenges for therapeutic peptide development.
This compound: A Robust Solution for Preventing Side Reactions
To circumvent these issues, the use of this compound, or more commonly its N-α-Fmoc protected form, Fmoc-Asn(Trt)-OH, has become a standard and highly effective strategy in SPPS. The trityl (Trt) group is a bulky triphenylmethyl protecting group attached to the side-chain amide nitrogen of asparagine.
Mechanism of Protection
The protective action of the trityl group is twofold:
-
Steric Hindrance: The sheer size of the trityl group provides a formidable steric shield around the side-chain amide. This bulkiness physically obstructs the approach of the backbone amide nitrogen, effectively preventing the intramolecular cyclization required for aspartimide formation.
-
Electronic Deactivation: By being attached to the amide nitrogen, the trityl group electronically deactivates the amide carbonyl, making it less susceptible to nucleophilic attack. Furthermore, it prevents the dehydration of the amide to a nitrile during the activation step by protecting the amide nitrogen.
Enhanced Solubility
A significant practical advantage of using Fmoc-Asn(Trt)-OH over the unprotected Fmoc-Asn-OH is its vastly improved solubility in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] Unprotected Fmoc-Asn-OH is notoriously poorly soluble, which can lead to incomplete dissolution and inefficient coupling reactions. The bulky, hydrophobic trityl group enhances the solubility of the amino acid derivative, ensuring complete dissolution and facilitating efficient and reliable coupling.
Quantitative Impact on Purity and Yield
While the qualitative benefits of using Trt-protected asparagine are widely acknowledged, direct quantitative comparisons in the literature are often sequence-dependent. However, the consensus among peptide chemists is that the use of Fmoc-Asn(Trt)-OH leads to significantly purer crude peptides and higher overall yields of the desired product, especially in long or complex sequences. The prevention of nitrile formation and the suppression of aspartimide-related byproducts dramatically simplify the purification process, often leading to a substantial increase in the final isolated yield.
| Side Reaction | Without Trt Protection | With Trt Protection (this compound) |
| Side-Chain Dehydration (Nitrile Formation) | Significant, especially with carbodiimide activators. | Effectively prevented. |
| Aspartimide Formation | Prone to occur, sequence-dependent. | Significantly suppressed due to steric hindrance. |
| Solubility of Fmoc-Asn derivative in DMF/NMP | Poor, can lead to incomplete coupling.[1] | Excellent, facilitates efficient coupling.[1] |
| Overall Purity of Crude Peptide | Lower, with multiple hard-to-separate impurities. | Significantly higher.[2] |
Table 1. Comparative Performance of Unprotected vs. Trt-Protected Asparagine in SPPS.
Experimental Protocols
The following are detailed methodologies for the incorporation of Fmoc-Asn(Trt)-OH in Fmoc-based SPPS.
Coupling of Fmoc-Asn(Trt)-OH
This protocol outlines a standard coupling procedure using HBTU/HOBt activation.
Reagents and Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (3-5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
In a separate reaction vessel, dissolve Fmoc-Asn(Trt)-OH, HBTU, and HOBt in DMF.
-
Add DIPEA to the amino acid solution to begin the pre-activation. Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. A negative test (the beads remain colorless) indicates that all primary amines have reacted.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts.
Cleavage of the Peptide and Deprotection of the Trityl Group
The final step in SPPS is the cleavage of the peptide from the solid support, which occurs concurrently with the removal of the side-chain protecting groups, including the trityl group from asparagine.
Reagents and Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol at a ratio of 82.5:5:5:5:2.5 v/v). For peptides without other sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) can be utilized.[3]
-
Cold diethyl ether
Procedure:
-
Wash the fully synthesized peptide-resin with dichloromethane (DCM) (3-5 times) and dry it thoroughly under a high vacuum for at least 1 hour.
-
In a well-ventilated fume hood, add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. It is important to note that if the Asn(Trt) residue is at the N-terminus of the peptide, a longer cleavage time may be necessary for complete deprotection.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all the filtrates.
-
Precipitate the crude peptide by adding the combined filtrate dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the filtrate).
-
A white precipitate of the peptide should form. Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.
-
Collect the peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
Visualizing the Chemistry: Reaction Pathways and Workflow
To better illustrate the chemical principles and experimental procedures, the following diagrams are provided.
Figure 1. Side reactions of unprotected asparagine versus the protected pathway with this compound.
Figure 2. General experimental workflow for SPPS using Fmoc-Asn(Trt)-OH.
Conclusion
The use of this compound is an indispensable tool in modern solid-phase peptide synthesis for ensuring the high fidelity of peptides containing asparagine. By effectively preventing the deleterious side reactions of aspartimide formation and side-chain dehydration, and by improving the solubility of the protected amino acid derivative, the trityl protecting group plays a critical role in enhancing the purity and overall yield of the final peptide product. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry behind these side reactions and the protective mechanism of this compound is essential for the successful synthesis of complex and therapeutically relevant peptides. The adoption of the protocols outlined in this guide will contribute to more robust and reproducible peptide synthesis outcomes.
References
An In-depth Technical Guide on the Material Safety of H-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive material safety data sheet (MSDS) information for H-Asn(Trt)-OH (N-γ-Trityl-L-asparagine), a key reagent in peptide synthesis. The following sections detail its properties, hazards, and the necessary precautions for safe handling, presented in a format tailored for laboratory and research professionals.
Section 1: Chemical Identification
| Identifier | Value |
| Chemical Name | N-γ-Trityl-L-asparagine |
| Synonym | This compound |
| CAS Number | 132388-58-0[1] |
| Molecular Formula | C23H22N2O3[1] |
| Molecular Weight | 374.4 g/mol [1] |
Section 2: Hazard Identification
While a comprehensive GHS classification for this compound is not consistently available across all suppliers, the primary hazards are associated with its potential for irritation and the effects of its decomposition products. It is crucial to handle this compound with care, employing standard laboratory safety protocols.
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[2]
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: The toxicological properties have not been thoroughly investigated, and ingestion should be avoided.
Section 3: Physical and Chemical Properties
| Property | Value |
| Appearance | Light yellow solid |
| Melting Point | 201 - 204 °C (393.8 - 399.2 °F)[3] |
| Solubility | Information not available |
| Stability | Stable under recommended storage conditions.[2] |
Section 4: Handling and Storage
Proper handling and storage are critical to maintaining the integrity and safety of this compound.
-
Handling: Avoid contact with skin and eyes.[2] Prevent the formation of dust and aerosols.[2] Ensure adequate ventilation in areas where the compound is handled.[2]
-
Storage: Keep the container tightly closed and dry in a well-ventilated place.[2] For long-term storage, refrigeration is recommended.
Section 5: First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken. The following workflow outlines the recommended procedures.
Section 6: Accidental Release Measures
In the case of a spill, a structured approach is necessary to ensure safety and minimize environmental contamination.
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent the product from entering drains.
-
Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal.[3]
The logical workflow for managing a spill is illustrated below.
Section 7: Stability and Reactivity
-
Chemical Stability: The product is stable under recommended storage conditions.[2]
-
Conditions to Avoid: Information not available.
-
Incompatible Materials: Strong oxidizing agents and strong acids.[2]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) can be formed.[2]
Section 8: Toxicological Information
Detailed toxicological data for this compound is largely unavailable. The hazards of this material have not been thoroughly investigated.[5] Therefore, it should be handled with the assumption that it is potentially hazardous.
| Effect | Data |
| Acute Toxicity | No data available[2] |
| Skin Corrosion/Irritation | No data available[2] |
| Serious Eye Damage/Irritation | No data available[2] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[6] |
Section 9: Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations.[5] It is important to prevent the release of this chemical into the environment.
This technical guide is intended to provide a comprehensive overview of the material safety information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to safe laboratory practices. The information provided is based on currently available data and may be subject to revision.
References
Methodological & Application
Application Notes and Protocols for H-Asn(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of N-γ-trityl-L-asparagine (H-Asn(Trt)-OH) and its N-α-Fmoc protected form, Fmoc-Asn(Trt)-OH, in solid-phase peptide synthesis (SPPS). The protocols outlined below are intended to facilitate the successful incorporation of asparagine into synthetic peptides, minimizing common side reactions and maximizing yield and purity.
Introduction
Asparagine is a proteinogenic amino acid that contains a carboxamide group in its side chain. During SPPS, this side chain can be susceptible to undesirable side reactions, primarily dehydration to a nitrile species during the activation of the carboxylic acid for coupling.[1][2] To prevent this, the side chain amide is protected. The trityl (Trt) group is a bulky and acid-labile protecting group commonly used for this purpose.[3][4] The use of Fmoc-Asn(Trt)-OH offers two key advantages: it prevents dehydration side reactions and significantly improves the solubility of the amino acid derivative in common SPPS solvents like N,N-dimethylformamide (DMF).[4][5]
Key Applications
-
Custom Peptide Synthesis: Essential for the routine synthesis of peptides containing asparagine residues.
-
Synthesis of Biologically Active Peptides: Crucial for producing peptides for therapeutic and research applications where sequence fidelity is critical.
-
Drug Discovery and Development: Used in the generation of peptide-based drug candidates and peptidomimetics.
Quantitative Data Summary
The following tables summarize typical quantitative parameters associated with the use of Fmoc-Asn(Trt)-OH in a standard Fmoc/tBu SPPS strategy. These values can vary depending on the specific peptide sequence, resin, and coupling reagents used.
Table 1: Coupling and Deprotection Parameters
| Parameter | Typical Value/Range | Notes |
| Amino Acid Excess | 3-5 equivalents | Relative to resin loading capacity. |
| Coupling Activator Excess | 3-5 equivalents | e.g., HBTU, HATU, HOBt. |
| Base (DIPEA) Excess | 6-10 equivalents | Relative to resin loading. |
| Coupling Time | 1-2 hours | Can be extended for difficult couplings.[3] |
| Fmoc Deprotection Time | 5-10 minutes (x2) | Using 20% piperidine in DMF.[3] |
| Final Cleavage/Trt Deprotection Time | 2-3 hours | At room temperature. |
| N-terminal Asn(Trt) Deprotection | 2 hours | Requires extended time for complete removal.[5] |
Table 2: Purity and Yield
| Parameter | Typical Value/Range | Notes |
| Crude Peptide Purity | 60-90% | Highly sequence-dependent; purification is typically required.[3] |
| Overall Yield | Sequence-dependent | Influenced by the number of coupling cycles and peptide length. |
Experimental Protocols
The following are detailed protocols for the key steps in SPPS using Fmoc-Asn(Trt)-OH. These protocols are suitable for both manual and automated peptide synthesis.
Resin Swelling
-
Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.
-
Add sufficient DMF to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[3]
-
Drain the DMF.
N-α-Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swelled resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[3]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[3]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3] A Kaiser test can be performed on a small sample of resin beads to confirm the presence of a free primary amine.
Fmoc-Asn(Trt)-OH Coupling
-
In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading), an activating agent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF.[3]
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.[3]
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test (the test should be negative, indicating the absence of free primary amines).
-
After the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
Final Cleavage and Trityl Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail for Trt group removal is TFA/H₂O/TIPS (95:2.5:2.5, v/v/v). Triisopropylsilane (TIPS) is a crucial scavenger to irreversibly capture the released trityl cations and prevent them from reattaching to the peptide or modifying sensitive residues like tryptophan.[6][7]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. If the Asn(Trt) residue is at the N-terminus, extend the cleavage time to ensure complete deprotection.[5][8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.[3]
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
SPPS Workflow Diagram
The following diagram illustrates the cyclical nature of the solid-phase peptide synthesis process.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Side Reaction Prevention
This diagram illustrates the protective role of the trityl group on the asparagine side chain.
Caption: Role of Trt group in preventing asparagine side chain dehydration.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Asn(Trt)-OH Coupling in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Asn(Trt)-OH, or N-γ-trityl-L-asparagine, is a critical building block in solid-phase peptide synthesis (SPPS), particularly when employing the Fmoc/tBu strategy. The asparagine residue is susceptible to significant side reactions during synthesis, primarily dehydration of the side-chain amide and aspartimide formation. The trityl (Trt) protecting group on the side-chain amide of asparagine is instrumental in mitigating these issues. It provides steric hindrance that prevents dehydration to a nitrile, a common problem during the activation step, especially with carbodiimide reagents.[1][2] Furthermore, the Trt group enhances the solubility of the Fmoc-protected amino acid derivative in standard SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1][2][3] These application notes provide the standard conditions and detailed protocols for the efficient and high-fidelity coupling of this compound.
Key Considerations for Asparagine Coupling
-
Side-Chain Protection: The Trityl (Trt) group is essential for preventing the dehydration of the side-chain amide. It is stable during the repetitive base-mediated Fmoc deprotection steps and is typically removed during the final acidolytic cleavage of the peptide from the resin (e.g., with Trifluoroacetic acid, TFA).[1][2]
-
Aspartimide Formation: This is a major side reaction for Asp and Asn residues, where the peptide backbone nitrogen attacks the side-chain, forming a cyclic imide. This can lead to chain termination and the formation of difficult-to-remove impurities. While the Trt group offers protection, conditions that minimize this risk are still crucial, such as avoiding prolonged exposure to strong bases and elevated temperatures.[4][5][6][7]
-
Coupling Reagents: The choice of coupling reagent is critical. While carbodiimides like Diisopropylcarbodiimide (DIC) can be used, they are more prone to causing side-chain dehydration if protection is absent or incomplete.[1][8] Uronium/aminium-based reagents such as HBTU, HATU, and HCTU are highly efficient and generally preferred for coupling protected asparagine.
Standard Coupling Reaction Conditions
The following table summarizes typical quantitative parameters for the coupling of Fmoc-Asn(Trt)-OH in a standard SPPS workflow. The equivalents are calculated relative to the functional loading capacity of the solid-phase resin.
| Parameter | Reagent/Condition | Typical Range/Value | Purpose |
| Amino Acid | Fmoc-Asn(Trt)-OH | 3 - 5 equivalents | Ensures the reaction drives to completion. |
| Coupling Reagent | HBTU / HCTU / HATU | 2.9 - 4.5 equivalents | Activates the carboxylic acid for amide bond formation. |
| Additive | HOBt / Oxyma | (Often included in reagent) | Reduces racemization and suppresses side reactions. |
| Base | DIPEA / 2,4,6-Collidine | 6 - 10 equivalents | Neutralizes in-situ acid formation and facilitates activation. |
| Solvent | DMF / NMP | Sufficient to swell resin | Standard solvent for SPPS, ensuring solubility of reagents. |
| Reaction Time | --- | 1 - 2 hours | Typical duration for a standard coupling reaction. |
| Temperature | --- | Room Temperature | Standard condition to balance reaction rate and side reactions. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH using HBTU/DIPEA
This protocol describes a single coupling cycle for incorporating an Fmoc-Asn(Trt)-OH residue into a peptide chain growing on a solid support resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Asn(Trt)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
SPPS reaction vessel
Workflow Diagram:
Caption: Standard workflow for a single amino acid coupling cycle in SPPS.
Procedure:
-
Fmoc Deprotection:
-
Swell the resin-bound peptide in DMF.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain, and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.[5]
-
-
Washing:
-
Thoroughly wash the resin to remove residual piperidine and byproducts. Perform a series of washes, typically alternating between DMF (5 times) and DCM (3 times), finishing with DMF.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 eq.) and HBTU (2.9-4.5 eq.) in a minimal amount of DMF.
-
Add DIPEA (6-10 eq.) to the solution.[9]
-
Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution from Step 3 to the washed resin from Step 2.
-
Agitate the mixture at room temperature for 1-2 hours.[9]
-
-
Post-Coupling Wash:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and soluble byproducts.[9]
-
-
Monitoring (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[10]
-
A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be required.
-
Troubleshooting and Side Reactions
-
Incomplete Coupling: If the Kaiser test is positive, recouple the resin using a fresh activation solution for another 1-2 hours. Steric hindrance from the growing peptide chain or the Trt group can sometimes slow down the reaction.
-
Dehydration: Although the Trt group is highly effective, prolonged activation times or the use of potent dehydrating agents (like DIC without additives) can still pose a minor risk. Using uronium/aminium reagents and adhering to recommended activation times minimizes this risk.[2][8]
-
Aspartimide Formation: This side reaction is primarily initiated during the basic Fmoc-deprotection step.[7] To mitigate this, especially in sensitive sequences (e.g., -Asn-Gly-), minimize the total time the peptide is exposed to piperidine or consider using a weaker base for deprotection.[5][7]
Final Deprotection of the Trt Group
The Trt group is labile to acid and is removed simultaneously with other side-chain protecting groups (like tBu) and cleavage from most resins (e.g., Wang, Rink Amide). This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a high concentration of TFA for 1-3 hours.[1][2][11] A scavenger, such as triisopropylsilane (TIS), is often included to trap the released trityl carbocations.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for H-Asn(Trt)-OH in Fmoc-Based Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Fmoc-based solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) residues can present significant challenges. The primary issues include the poor solubility of Fmoc-Asn-OH in common organic solvents and the propensity for side reactions, such as dehydration of the side-chain amide to a nitrile and the formation of aspartimide. The use of a trityl (Trt) protecting group on the side-chain amide of asparagine, in the form of H-Asn(Trt)-OH, effectively mitigates these problems, leading to higher purity and yield of the target peptide.[1][2][3][4][5] This document provides detailed application notes and protocols for the efficient use of this compound in Fmoc SPPS.
Advantages of Using this compound
The strategic use of this compound offers several key advantages over the unprotected or other protected forms of asparagine:
-
Enhanced Solubility: Fmoc-Asn(Trt)-OH exhibits significantly better solubility in standard SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to Fmoc-Asn-OH.[1][2][5] This improved solubility ensures more efficient and complete coupling reactions.[2]
-
Prevention of Dehydration: The bulky trityl group sterically hinders the side-chain amide, preventing its dehydration to a nitrile during the activation step, a common side reaction when using carbodiimide-based coupling reagents.[2][4][5]
-
Minimization of Aspartimide Formation: The Trt group also helps to reduce the risk of aspartimide formation, a deleterious side reaction that can occur during the basic conditions of Fmoc deprotection (piperidine treatment) or acidic cleavage.[3][4][6] Aspartimide formation can lead to the formation of β-peptides and racemization.[6]
-
Improved Peptide Purity: By preventing these side reactions, the incorporation of Asn(Trt) leads to a cleaner crude peptide product, simplifying purification and increasing the overall yield.[2][3]
Data Presentation
Table 1: Physicochemical Properties of Fmoc-Asn(Trt)-OH
| Property | Value | References |
| Molecular Formula | C₃₈H₃₂N₂O₅ | [2][7] |
| Molecular Weight | 596.67 g/mol | [7] |
| CAS Number | 132388-59-1 | [2] |
| Appearance | White to off-white powder | |
| Melting Point | 210-220 °C | |
| Solubility | Good solubility in DMF, NMP, and other common organic solvents. | [1][2][5] |
Table 2: Comparison of Aspartimide Formation for Asp-Xaa Sequences
| Xaa Residue | Degree of Aspartimide Formation |
| Gly | +++++ |
| Asn(Trt) | +++ |
| Asp(OtBu) | ++ |
| Arg(Pbf) | ++ |
| Ser/Thr | ++ |
| Cys(Acm) | ++ |
| Cys(Trt) | + |
| Thr(tBu) | + |
| Ala | + |
| (Data adapted from literature to illustrate the relative propensity of aspartimide formation. The degree is indicative and can vary based on sequence and conditions.)[8] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Asn(Trt)-OH
This protocol describes the manual coupling of Fmoc-Asn(Trt)-OH to a resin-bound peptide chain. The procedure can be adapted for automated peptide synthesizers.
Materials:
-
Fmoc-Asn(Trt)-OH
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
Anhydrous DMF or NMP
-
DCM (for washing)
-
20% (v/v) piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[9][10]
-
Amino Acid Activation:
-
Dissolve Fmoc-Asn(Trt)-OH (3-4 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-4 equivalents) and a base (e.g., DIPEA, 6-8 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Asn(Trt)-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative method like the ninhydrin (Kaiser) test. The test should be negative, indicating the absence of free primary amines.
-
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.
Protocol 2: Cleavage and Global Deprotection
This protocol outlines the final cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers. A common cocktail is:
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours.
-
Note: If the Asn(Trt) residue is at the N-terminus, the deprotection can be sluggish. In such cases, extending the cleavage time to 4 hours or more may be necessary to ensure complete removal of the Trt group.[2][11][12]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Place the mixture at -20°C for at least 30 minutes to facilitate complete precipitation.
-
-
Peptide Isolation:
-
Pellet the precipitated peptide by centrifugation.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and cleavage by-products.
-
-
Drying and Purification:
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile mixture) for purification by reverse-phase HPLC.
-
Lyophilize the purified peptide fractions to obtain the final product as a fluffy white powder.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. rsc.org [rsc.org]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for the Deprotection of H-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparagine (Asn) is a crucial amino acid in many peptides and proteins. During solid-phase peptide synthesis (SPPS), its side-chain amide functionality must be protected to prevent undesirable side reactions, such as dehydration to a nitrile during the activation of the C-terminus for coupling.[1][2] The trityl (Trt) group is a widely used acid-labile protecting group for the asparagine side chain, offering the advantage of increased solubility of the Fmoc-Asn(Trt)-OH building block in common organic solvents used in SPPS, such as N,N-dimethylformamide (DMF).[3][4][5]
The successful synthesis of asparagine-containing peptides relies on the efficient and complete removal of the Trt group during the final cleavage step. This document provides detailed methods and protocols for the deprotection of the trityl group from asparagine residues.
Deprotection Methods and Reagents
The removal of the Trt group from the asparagine side chain is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4][6] During this process, the highly stable trityl cation is generated, which can lead to side reactions by alkylating nucleophilic residues such as tryptophan (Trp), methionine (Met), and cysteine (Cys).[7][8] To prevent these unwanted modifications, scavengers are added to the cleavage cocktail to trap the reactive trityl cations.[7][8]
Common Cleavage Cocktails
The choice of cleavage cocktail depends on the amino acid composition of the peptide. Below is a summary of commonly used reagents for the deprotection of Asn(Trt).
| Reagent Cocktail | Composition (v/v/v) | Key Applications & Considerations |
| Reagent B | TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5) | A standard, non-malodorous cocktail suitable for most sequences without sensitive residues like Cys or Met.[7] TIS is a very effective scavenger for the trityl cation.[7][8] |
| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A "universal" cleavage mixture for peptides containing sensitive residues.[1] EDT is particularly effective for peptides with Cys(Trt) and helps prevent tryptophan oxidation.[8] |
| TFA / Water | TFA / Water (95:5) | A simple cocktail, but the absence of a dedicated scavenger increases the risk of side reactions with sensitive residues. |
| Dilute TFA | 1-5% TFA in Dichloromethane (DCM) | Used for selective on-resin deprotection of the Trt group while the peptide remains attached to the solid support, allowing for further on-resin modifications.[8] |
Challenges in Asn(Trt) Deprotection
A significant challenge in the deprotection of Asn(Trt) is the slow and sometimes incomplete removal of the Trt group when the asparagine residue is located at the N-terminus of the peptide.[4][7][9] The protonated N-terminal amino group can electrostatically hinder the acid-catalyzed cleavage of the adjacent Trt group.[7] Incomplete deprotection can also be observed in the vicinity of a reduced peptide bond.[10][11]
Troubleshooting Incomplete Deprotection:
-
Extend Cleavage Time: For N-terminal Asn(Trt) residues, extending the cleavage time to 2-4 hours or even longer can significantly improve deprotection efficiency.[5][8]
-
Repeat Cleavage: If incomplete deprotection is observed after the initial cleavage, the peptide can be precipitated, washed, and subjected to a fresh cleavage cocktail.[8]
-
Alternative Protecting Groups: For particularly problematic sequences, consider using alternative, more labile protecting groups for asparagine, such as the 2,4-dimethoxybenzyl (Dmb) or xanthenyl (Xan) groups, in future syntheses.[8][11]
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection using Reagent B
This protocol is suitable for peptides that do not contain sensitive residues like Cys, Met, or Trp.
Materials:
-
Peptidyl-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
-
Reaction vessel
-
Filtration apparatus
-
Centrifuge
Procedure:
-
Resin Preparation: After completion of the solid-phase synthesis, thoroughly wash the peptidyl-resin with DCM and dry it under vacuum for at least 1 hour.[7]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail "Reagent B" by mixing TFA, water, and TIS in a ratio of 95:2.5:2.5 (v/v/v). For a 0.1 mmol scale synthesis, 5-10 mL of the cocktail is typically sufficient.[7]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin in the reaction vessel. Gently agitate the mixture at room temperature for 1-2 hours. For peptides with an N-terminal Asn(Trt), extend the reaction time to 2-4 hours.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA. Combine the filtrates and add cold diethyl ether (typically 10 times the volume of the filtrate) to precipitate the crude peptide.
-
Peptide Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension to pellet the peptide.[7]
-
Washing: Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.[7]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by HPLC and mass spectrometry to confirm complete deprotection and determine purity.[7]
Protocol 2: Cleavage and Deprotection for Peptides with Sensitive Residues using Reagent K
This protocol is recommended for peptides containing residues susceptible to alkylation, such as Cys, Met, and Trp.
Materials:
-
Peptidyl-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
-
Reaction vessel
-
Filtration apparatus
-
Centrifuge
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare "Reagent K" by mixing TFA, water, phenol, thioanisole, and EDT in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).[1]
-
Cleavage Reaction: Follow step 3 from Protocol 1. The standard reaction time is 1-2 hours.
-
Peptide Precipitation, Isolation, Washing, Drying, and Analysis: Follow steps 4 through 8 from Protocol 1.
Visualization of the Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of H-Asn(Trt)-OH during the final cleavage step of solid-phase peptide synthesis.
Caption: General workflow for this compound deprotection.
The logical relationship between the choice of cleavage cocktail and the presence of sensitive amino acids can be visualized as follows:
Caption: Cleavage cocktail selection guide.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. Buy this compound | 132388-58-0 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
Application Notes and Protocols for H-Asn(Trt)-OH Coupling: A Guide to HCTU and HATU Activators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the selection and use of HCTU and HATU as activating agents for the coupling of H-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS). This document offers a comparative analysis of these reagents, detailed experimental protocols, and troubleshooting advice to ensure high-purity peptide synthesis.
The incorporation of asparagine into a peptide sequence can be challenging due to potential side reactions, primarily the dehydration of the side-chain amide to form a nitrile (β-cyanoalanine). The use of a trityl (Trt) protecting group on the side chain of asparagine [this compound] is a critical strategy to mitigate this risk. The selection of an appropriate coupling activator is also paramount to achieving high coupling efficiency and minimizing side reactions.
Comparative Analysis of HCTU and HATU
O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are two of the most efficient and widely used coupling reagents in modern peptide synthesis.
HCTU is a highly effective and cost-efficient activator. The presence of a chlorine atom on the benzotriazole ring enhances its reactivity, leading to rapid and efficient amide bond formation.[1] This makes it a suitable choice for routine and high-throughput peptide synthesis.[1]
HATU , on the other hand, is renowned for its superior performance in difficult couplings and its ability to suppress racemization.[2][3] The 7-azabenzotriazole moiety in HATU forms a more reactive OAt-active ester, which accelerates the coupling reaction.[3][4] This makes HATU the preferred reagent for complex peptide sequences and for minimizing epimerization.[3]
Data Presentation: Performance Comparison
The following tables summarize the comparative performance of HCTU and HATU in terms of crude peptide purity.
Table 1: Crude Peptide Purity (%) for the Synthesis of GHRP-6
| Coupling Reagent | Coupling Time (2 x 1 min) | Coupling Time (2 x 20 min) |
| HCTU | 89.15 | 90.34 |
| HATU | 89.01 | 89.71 |
Table 2: Crude Peptide Purity (%) for the Synthesis of Acyl Carrier Protein Fragment (65-74)
| Coupling Reagent | Coupling Time (2 x 2 min) | Coupling Time (2 x 20 min) |
| HCTU | 79.57 | 82.35 |
| HATU | 83.63 | 81.65 |
Reaction Mechanisms
Both HCTU and HATU function by activating the carboxylic acid of the incoming amino acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free amine of the growing peptide chain on the solid support.
Figure 1: Generalized workflow for the activation and coupling of an amino acid in SPPS.
The core difference lies in the leaving group generated during activation. HCTU forms a 6-Cl-OBt active ester, while HATU forms a more reactive OAt active ester.
Figure 2: Activation pathways of HCTU and HATU.
Experimental Protocols
The following are generalized protocols for the coupling of this compound using HCTU and HATU in Fmoc-based solid-phase peptide synthesis. These protocols can be adapted for both manual and automated synthesis.
General Materials
-
Fmoc-H-Asn(Trt)-OH
-
Solid-phase resin with a free N-terminal amine (e.g., Rink Amide resin)
-
HCTU or HATU
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Washing solvents (DMF, DCM)
-
Kaiser test kit
Protocol 1: this compound Coupling with HCTU
This protocol is recommended for standard peptide sequences where high efficiency and cost-effectiveness are desired.
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-H-Asn(Trt)-OH (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction vessel at room temperature for 30-60 minutes. For difficult couplings, the reaction time can be extended to 2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), a second coupling may be necessary.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Protocol 2: this compound Coupling with HATU
This protocol is recommended for the synthesis of complex or sterically hindered peptides where minimizing side reactions is critical.
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1 for swelling, Fmoc deprotection, and washing of the resin.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-H-Asn(Trt)-OH (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA or Collidine (6-10 equivalents) to the solution. Using the less basic collidine can further minimize the risk of side reactions.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction vessel at room temperature for 30-60 minutes.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using a Kaiser test.
-
Upon completion, wash the resin extensively with DMF (5-7 times) and DCM (3 times).
-
Figure 3: Experimental workflow for a single coupling cycle of this compound.
Troubleshooting and Side Reaction Prevention
The primary side reaction of concern when coupling asparagine is the dehydration of the side-chain amide to form a nitrile. The use of the Trt protecting group on the side chain of this compound is the most effective way to prevent this. However, other potential issues can arise.
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a double coupling (repeating the coupling step with a fresh solution of activated amino acid) is recommended.
-
Guanidinylation: When using uronium-based activators like HCTU and HATU in excess, there is a risk of the free N-terminal amine of the peptide attacking the guanidinium carbon of the activator, leading to a capped and unreactive peptide chain. To minimize this, use a slight excess of the amino acid relative to the coupling reagent and avoid unnecessarily long pre-activation times.
-
Racemization: While this compound is not as prone to racemization as some other amino acids like histidine or cysteine, it is still a consideration. Using HATU and a weaker base like collidine can help to minimize this risk.
By carefully selecting the coupling activator and optimizing the reaction conditions as outlined in these protocols, researchers can successfully incorporate this compound into peptide sequences with high purity and yield.
References
The Strategic Imperative of H-Asn(Trt)-OH in the Synthesis of Complex Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, particularly those with extended sequences or challenging motifs, necessitates a meticulous selection of building blocks to ensure high purity and yield. Among the repertoire of protected amino acids, H-Asn(Trt)-OH (Nα-Fmoc-Nγ-trityl-L-asparagine) has emerged as a cornerstone for the successful incorporation of asparagine residues. Its strategic application mitigates critical side reactions and enhances solubility, streamlining the solid-phase peptide synthesis (SPPS) of intricate peptide architectures. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in leveraging the full potential of this compound.
Core Advantages of Employing this compound
The utility of this compound in complex peptide synthesis stems from its ability to address inherent challenges associated with the asparagine side chain. The primary advantages include:
-
Prevention of Dehydration and Aspartimide Formation: The amide side chain of asparagine is prone to dehydration to a nitrile byproduct during the activation step of peptide coupling, especially when using carbodiimide reagents. The bulky trityl (Trt) protecting group on the side chain amide of this compound provides steric hindrance that effectively prevents this intramolecular side reaction, leading to a significantly cleaner synthesis and higher purity of the target peptide.[1][2]
-
Enhanced Solubility: Unprotected Fmoc-Asn-OH exhibits poor solubility in standard SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3][4] The presence of the lipophilic trityl group dramatically improves the solubility of the amino acid derivative, ensuring more efficient and complete coupling reactions.[3][4] This is particularly crucial during the synthesis of long or hydrophobic peptides where solubility issues can lead to incomplete reactions and truncated sequences.
-
Compatibility with Standard Fmoc-SPPS: The trityl group is labile to trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups.[2] This orthogonality with the base-labile Fmoc protecting group on the α-amine makes this compound fully compatible with standard Fmoc-SPPS workflows.
Quantitative Data: A Comparative Overview
While direct head-to-head quantitative comparisons in single studies are often sequence-dependent, the literature provides compelling evidence for the superior performance of Trt-protected asparagine in achieving higher purity and yield.
| Parameter | Fmoc-Asn-OH (Unprotected) | Fmoc-Asn(Trt)-OH | Key Benefits of Trt Protection | Reference(s) |
| Solubility in DMF/NMP | Low / Sparingly soluble | High / Readily soluble | Prevents aggregation, ensures efficient coupling. | [3][4] |
| Dehydration to Nitrile | Significant risk, especially with carbodiimide activators | Effectively prevented | Reduces nitrile impurities, leading to cleaner crude peptide. | [1][2] |
| Aspartimide Formation | Prone to this side reaction, leading to impurities | Significantly reduced | Minimizes formation of difficult-to-remove related impurities. | [5] |
| Crude Peptide Purity | Generally lower due to side reactions | Significantly higher | Simplifies purification and increases overall yield. | [1][2] |
| Coupling Efficiency | Can be slow and incomplete due to poor solubility | Faster and more complete | Leads to higher yields of the desired full-length peptide. | [6] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asn(Trt)-OH
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin. Adjustments may be necessary based on the specific peptide sequence and scale of the synthesis.
1. Resin Swelling and Preparation:
-
Swell Rink Amide resin (e.g., 0.5 mmol/g substitution) in DMF for 1-2 hours in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).
3. Amino Acid Coupling (for Fmoc-Asn(Trt)-OH and other amino acids):
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue coupling for another hour or perform a double coupling.
-
After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final coupling and subsequent Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Prepare a cleavage cocktail, for example, Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5 v/v).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. Note: For peptides with an N-terminal Asn(Trt), the cleavage time may need to be extended to ensure complete removal of the Trt group.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
6. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Case Study: Synthesis of an Enfuvirtide Fragment (Residues 27-35)
Enfuvirtide is a 36-amino acid peptide therapeutic used in the treatment of HIV. Its synthesis is a prime example of the application of Fmoc-Asn(Trt)-OH in a complex, commercially relevant peptide. The fragment comprising residues 27-35 (Leu-Asp-Lys-Trp-Ala-Ser-Leu-Trp-Asn) contains an asparagine residue where the use of Fmoc-Asn(Trt)-OH is critical for a successful synthesis.[7][8]
Protocol for the Solid-Phase Synthesis of Enfuvirtide Fragment (27-35):
This protocol outlines the synthesis of the protected fragment Fmoc-Leu-Asp(OtBu)-Lys(Boc)-Trp(Boc)-Ala-Ser(tBu)-Leu-Trp(Boc)-Asn(Trt)-OH on a 2-chlorotrityl chloride (2-CTC) resin.
-
Resin Loading: The C-terminal amino acid, Fmoc-Asn(Trt)-OH, is loaded onto the 2-CTC resin in the presence of DIPEA in DCM.
-
Chain Elongation: The subsequent amino acids are coupled sequentially using standard Fmoc-SPPS chemistry as described in the general protocol. The side-chain protecting groups used are OtBu for Asp, Boc for Lys and Trp, and tBu for Ser.
-
Fragment Cleavage: The protected peptide fragment is cleaved from the 2-CTC resin under mild acidic conditions (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.
The use of Fmoc-Asn(Trt)-OH in this synthesis ensures a high purity of the fragment, which is crucial for the subsequent solution-phase couplings to assemble the full-length Enfuvirtide.[7][8]
Visualizing Workflows and Concepts
To further clarify the processes and advantages discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Prevention of dehydration side reaction by Trt protection on the asparagine side chain.
Conclusion
The strategic use of this compound is indispensable for the successful synthesis of complex peptides. Its ability to prevent deleterious side reactions and improve solubility translates to higher purity of crude products, simplified purification processes, and ultimately, more reliable and reproducible research outcomes. For scientists and professionals in drug development, mastering the application of this compound is a critical step towards the efficient and robust synthesis of next-generation peptide therapeutics and research tools.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 8. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
Application Notes and Protocols: Solubility of H-Asn(Trt)-OH in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Asn(Trt)-OH, or N-γ-trityl-L-asparagine, is a critical building block in solid-phase peptide synthesis (SPPS). The trityl (Trt) protecting group on the side chain amide of asparagine enhances the solubility of the amino acid in common organic solvents used in peptide synthesis and prevents undesirable side reactions.[1] This increased solubility is a significant advantage over unprotected asparagine, facilitating more efficient and complete coupling reactions, ultimately leading to higher purity and yield of the target peptide.[2] These application notes provide an overview of the solubility of this compound in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), two of the most common solvents in peptide synthesis, along with a protocol for solubility determination.
Data Presentation: Solubility of this compound
While precise quantitative solubility data for this compound in DMF and NMP is not extensively published, qualitative assessments from various sources provide valuable guidance for its use in peptide synthesis. The following table summarizes the available information.
| Compound | Solvent | Reported Solubility | Temperature | Source |
| This compound | N,N-Dimethylformamide (DMF) | Readily Soluble | Room Temperature | [1] |
| This compound | N-Methyl-2-pyrrolidone (NMP) | Somewhat limited but sufficient | Room Temperature | [1] |
Note: The term "readily soluble" implies that this compound dissolves easily in the solvent at concentrations typically used in solid-phase peptide synthesis. "Somewhat limited but sufficient" suggests that while it may not be as freely soluble as in DMF, it dissolves to an extent that is adequate for most standard peptide synthesis applications.[1]
Significance in Peptide Synthesis
The enhanced solubility of this compound in organic solvents like DMF and NMP is a key factor in its widespread use. Poor solubility of amino acid derivatives can lead to several challenges during SPPS, including:
-
Incomplete coupling reactions: If the amino acid is not fully dissolved, its concentration in the reaction mixture will be lower than intended, leading to inefficient coupling to the growing peptide chain.
-
Aggregation: Poorly soluble protected amino acids can aggregate, further reducing their availability for the coupling reaction.
-
Clogging of lines and filters: In automated peptide synthesizers, undissolved material can block tubing and filters, disrupting the synthesis process.
By utilizing the highly soluble this compound, researchers can mitigate these issues, leading to a more robust and reliable synthesis of asparagine-containing peptides.
Experimental Protocol: Determination of this compound Solubility
This protocol outlines a general method for determining the solubility of this compound in an organic solvent such as DMF or NMP.
Materials:
-
This compound (powder)
-
N,N-Dimethylformamide (DMF), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL or 5 mL)
-
Magnetic stirrer and stir bars
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system (optional, for precise quantification)
-
Filtration apparatus (e.g., syringe filters, 0.22 µm)
Procedure:
-
Preparation of Saturated Solution: a. Accurately weigh a known amount of this compound (e.g., 100 mg) into a clean, dry vial. b. Add a small, accurately measured volume of the chosen solvent (e.g., 1 mL of DMF or NMP) to the vial. c. Add a small magnetic stir bar to the vial. d. Cap the vial tightly and place it on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C). e. Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached. If all the solid dissolves, add more this compound in known increments until a persistent solid phase remains.
-
Separation of the Saturated Solution: a. After the equilibration period, stop the stirring and allow the excess solid to settle at the bottom of the vial. b. Carefully draw the supernatant (the clear, saturated solution) using a pipette, avoiding any solid particles. c. For more accurate results, filter the supernatant through a 0.22 µm syringe filter to remove any suspended microparticles.
-
Quantification of Solute:
-
Gravimetric Method: a. Accurately weigh a clean, dry vial. b. Transfer a known volume of the clear, saturated solution into the pre-weighed vial. c. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound. d. Once the solvent is completely removed, reweigh the vial containing the dried solute. e. The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.
-
HPLC Method (for higher accuracy): a. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. b. Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration. c. Accurately dilute a known volume of the saturated solution with the solvent. d. Inject the diluted sample into the HPLC and determine the concentration from the calibration curve. e. Calculate the original concentration in the saturated solution, taking the dilution factor into account.
-
-
Calculation of Solubility: a. Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship of this compound solubility to peptide synthesis outcome.
References
Application Notes and Protocols for the Incorporation of H-Asn(Trt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the successful incorporation of H-Asn(Trt)-OH into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The use of the trityl (Trt) protecting group on the side chain of asparagine is crucial for preventing common side reactions, thereby ensuring higher purity and yield of the final peptide product.[1][2][3]
Introduction
Asparagine (Asn) residues can be problematic during solid-phase peptide synthesis. The primary challenge is the susceptibility of the side-chain amide to undergo base-catalyzed aspartimide formation during the Fmoc-deprotection step with piperidine.[4] This can lead to a mixture of products, including racemization and the formation of β-peptide linkages.[4] Furthermore, dehydration of the asparagine side chain to a nitrile can occur during the activation step, particularly with carbodiimide-based coupling reagents.[1][5][6][7]
To mitigate these side reactions, the use of a side-chain protected asparagine derivative is highly recommended.[5][8] this compound, where the side-chain amide is protected by a bulky trityl group, effectively shields it from these undesirable transformations.[1][2][3][9] The trityl group is stable to the basic conditions of Fmoc removal but is readily cleaved under the acidic conditions of the final peptide cleavage from the resin.[2][10]
Experimental Protocols
This section outlines the step-by-step procedure for incorporating a single this compound residue into a growing peptide chain on a solid support. The protocol assumes a standard manual or automated Fmoc SPPS workflow.
Materials
-
Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, or DIC)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Racemization suppressor (e.g., HOBt or OxymaPure)
-
Washing solvents (e.g., DMF, DCM, Isopropanol)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol 1: Standard SPPS Cycle for this compound Incorporation
This protocol details a single cycle of deprotection and coupling for the addition of this compound.
1. Resin Swelling:
-
Place the desired amount of peptide-resin in a reaction vessel.
-
Add sufficient DMF to swell the resin. Allow to swell for at least 30-60 minutes with gentle agitation.[11]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[10][12][13]
-
Agitate the mixture for 5-20 minutes at room temperature. The time can be optimized based on the specific sequence and resin.[13][14]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for a second time to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10][14]
3. This compound Coupling:
-
In a separate vessel, prepare the activation solution. For every 1 equivalent of resin functional groups, use the following:
-
Dissolve the components in DMF.
-
Allow the mixture to pre-activate for a few minutes before adding it to the deprotected peptide-resin.[15]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[15] The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (no blue color) indicates complete coupling.
4. Washing:
-
Once the coupling reaction is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
Perform a final wash with DCM (3-5 times) to prepare the resin for the next cycle or for storage.
5. Capping (Optional):
-
If the coupling is incomplete after an extended period, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
6. Continuation of Synthesis:
-
For the next amino acid in the sequence, repeat the cycle starting from the Fmoc deprotection step.
Protocol 2: Peptide Cleavage and Global Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing all side-chain protecting groups, including the Trt group from asparagine.
1. Resin Preparation:
-
After the final coupling and washing steps, ensure the N-terminal Fmoc group is removed by following the deprotection procedure in Protocol 1.
-
Thoroughly wash the peptide-resin with DCM and dry it under a stream of nitrogen or under vacuum.[16]
2. Cleavage:
-
Add the cleavage cocktail to the dry peptide-resin. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) or a simpler mixture of 95% TFA, 2.5% water, and 2.5% TIS for peptides without sensitive residues like cysteine or methionine.[16]
-
Allow the cleavage reaction to proceed at room temperature for 2-3 hours with occasional agitation.[15] For N-terminal Asn(Trt) residues, the deprotection time might need to be extended.[2]
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate).[15] A white precipitate should form.
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
4. Final Processing:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with fresh cold ether two more times to remove scavengers and other small molecule impurities.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following tables summarize the typical quantitative parameters for the incorporation of this compound.
Table 1: Reagent Equivalents for this compound Coupling
| Reagent | Equivalents (relative to resin loading) | Purpose |
| This compound | 3 - 5 | Amino acid building block |
| Coupling Reagent (e.g., HBTU, HATU) | 3 - 5 | Activates the carboxylic acid for amide bond formation |
| Racemization Suppressor (e.g., HOBt, OxymaPure) | 3 - 5 | Minimizes racemization during activation |
| Base (e.g., DIPEA) | 6 - 10 | Neutralizes the protonated amine and facilitates activation |
Table 2: Typical Reaction Times and Conditions
| Step | Reagent/Solvent | Time | Temperature |
| Resin Swelling | DMF | 30 - 60 min | Room Temperature |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 5-20 min | Room Temperature |
| This compound Coupling | This compound/Coupling Reagent/Base in DMF | 1 - 2 hours | Room Temperature |
| Cleavage & Deprotection | 95% TFA with scavengers | 2 - 3 hours | Room Temperature |
Mandatory Visualizations
The following diagrams illustrate the key workflows and chemical transformations involved in the incorporation of this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: this compound coupling reaction schematic.
Caption: Prevention of side reactions using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. scite.ai [scite.ai]
- 9. Buy this compound | 132388-58-0 [smolecule.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application of H-Asn(Trt)-OH in the Synthesis of N-Linked Glycopeptides: A Guide for Researchers
Abstract
The synthesis of glycopeptides, which are critical tools in glycobiology and drug development, requires robust and efficient chemical strategies. N-linked glycopeptides, characterized by a glycosidic linkage to the side-chain amide of asparagine, present unique synthetic challenges. The use of appropriately protected amino acid building blocks is fundamental to successful solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the use of Nγ-trityl-L-asparagine (H-Asn(Trt)-OH) derivatives in the synthesis of N-linked glycopeptides, with a focus on the widely used Nα-Fmoc-protected version, Fmoc-Asn(Trt)-OH.
Introduction
Glycosylation is one of the most important post-translational modifications, profoundly influencing protein folding, stability, and function. The chemical synthesis of glycopeptides allows for the production of homogeneous glycoforms, enabling detailed structure-activity relationship studies. The synthesis of N-linked glycopeptides is typically achieved by incorporating a pre-glycosylated asparagine building block during Fmoc-based solid-phase peptide synthesis (SPPS).
The side-chain amide of asparagine requires protection to prevent side reactions during peptide synthesis. A key challenge is the dehydration of the amide to a nitrile during the activation step, particularly when using carbodiimide reagents. The trityl (Trt) group is an effective protecting group for the asparagine side chain, preventing this side reaction.[1][2] Furthermore, the bulky Trt group enhances the solubility of the asparagine derivative in common SPPS solvents like N,N-dimethylformamide (DMF).[2][3]
While the user's query mentions this compound, it is crucial to note that for stepwise elongation of a peptide chain in SPPS, the α-amino group must be temporarily protected, most commonly by the fluorenylmethyloxycarbonyl (Fmoc) group. Therefore, Fmoc-Asn(Trt)-OH is the practical building block used in the synthesis protocols described herein. The Trt group is labile to trifluoroacetic acid (TFA) and is conveniently removed during the final cleavage of the glycopeptide from the resin.
Key Advantages of Using Trityl Protection for Asparagine
-
Prevention of Nitrile Formation: The Trt group effectively shields the side-chain amide, preventing its dehydration during the coupling reaction.[1][2]
-
Enhanced Solubility: Fmoc-Asn(Trt)-OH exhibits significantly better solubility in standard SPPS solvents (e.g., DMF, NMP) compared to the unprotected analogue, facilitating more efficient and complete coupling reactions.[2][3][4]
-
Compatibility with Fmoc Chemistry: The Trt group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved by the final TFA cocktail, making it fully compatible with standard Fmoc-SPPS strategies.
Experimental Workflows and Protocols
The synthesis of N-linked glycopeptides using a glycosylated asparagine building block follows a convergent strategy. First, the desired glycan is attached to an appropriately protected asparagine derivative. This building block is then incorporated into the peptide sequence using SPPS.
Overall Synthesis Strategy
The general workflow involves the preparation of a glycosylated Fmoc-Asn-OH building block, followed by its incorporation into a peptide chain via automated or manual Fmoc-SPPS, and concluding with cleavage, deprotection, and purification.
Caption: General workflow for N-linked glycopeptide synthesis.
Protocol 1: Solid-Phase Synthesis of a Model N-Glycopeptide
This protocol describes the synthesis of a model nonapeptide, VTLN(Glc)TTGTL-NH₂, where a single glucose moiety is attached to the asparagine residue. The synthesis utilizes a pre-formed glycosylated building block, Fmoc-L-Asn[Glc(OAc)₄]-OH.
Materials and Reagents:
-
Rink Amide MBHA resin (loading capacity: 0.4-0.8 mmol/g)
-
Fmoc-protected amino acids (Fmoc-L-Val-OH, Fmoc-L-Thr(tBu)-OH, Fmoc-L-Leu-OH, Fmoc-L-Gly-OH)
-
Glycosylated building block: Fmoc-L-Asn[Glc(OAc)₄]-OH
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvents: DCM (Dichloromethane), Methanol, Diethyl ether
-
Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIPS (Triisopropylsilane)
Step-by-Step SPPS Protocol:
-
Resin Preparation:
-
Place the Rink Amide MBHA resin (e.g., 100 mg, 0.048 mmol based on 0.48 mmol/g loading) in a reaction vessel.
-
Swell the resin in DMF for 30 minutes.
-
-
SPPS Cycles (for each amino acid):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x).
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (1.2 equivalents, ~0.058 mmol), HATU (1.1 equivalents, ~0.053 mmol), and DIPEA (2.4 equivalents, ~0.115 mmol) in DMF.
-
Add the activation mixture to the resin.
-
Agitate for 1-2 hours at room temperature. For accelerated synthesis, this step can be performed at higher temperatures (e.g., 90°C for 1 minute).[5]
-
Drain the reaction solution and wash the resin with DMF (3x).
-
-
Repeat the deprotection and coupling cycle for each amino acid in the sequence (from C-terminus to N-terminus). When incorporating the glycosylated asparagine, use Fmoc-L-Asn[Glc(OAc)₄]-OH.
-
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection as described above.
-
Resin Washing and Drying:
-
Wash the resin sequentially with DMF (3x), DCM (3x), Methanol (3x), and Diethyl ether (2x).
-
Dry the resin under vacuum.
-
Quantitative Data for Model Synthesis
The following table presents typical quantitative parameters for the synthesis of the model glycopeptide VTLN(Glc)TTGTL-NH₂ on a 0.05 mmol scale.
| Parameter | Value/Description | Reference/Note |
| Starting Resin | Rink Amide MBHA, 104 mg | Assuming 0.48 mmol/g loading capacity |
| Scale of Synthesis | 0.05 mmol | |
| Amino Acid Excess | 1.2 equivalents per coupling | [5] |
| Coupling Agent | HATU (1.1 eq) / DIPEA (2.4 eq) | [5] |
| Crude Product Purity | ~50-70% (by HPLC) | Purity can vary based on sequence and coupling efficiency.[4] |
| Expected Crude Yield | ~70-85% | Based on weight after cleavage and precipitation. |
| Final Yield (after HPLC) | 15-30% | Highly dependent on purification efficiency. |
| Final Purity (after HPLC) | >95% |
Protocol 2: Cleavage, Deprotection, and Purification
Step-by-Step Cleavage and Purification Protocol:
-
Cleavage and Global Deprotection:
-
Place the dry, peptide-loaded resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 5 mL of TFA/H₂O/TIPS 95:2.5:2.5). This step simultaneously cleaves the peptide from the resin and removes side-chain protecting groups, including the Trt group on Asn and acetyl groups on the glycan.[5]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
-
Precipitation and Lyophilization:
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude glycopeptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x).
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture and lyophilize to obtain a fluffy white powder.
-
-
Purification by Preparative RP-HPLC:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 5% to 55% Mobile Phase B over 40 minutes. The optimal gradient should be determined based on analytical HPLC of the crude product.
-
Flow Rate: ~4 mL/min.
-
Detection: 220 nm and 280 nm.
-
Collect fractions corresponding to the main product peak.
-
-
Final Processing:
-
Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the final, purified glycopeptide.
-
Characterization
The identity and purity of the synthesized glycopeptide must be confirmed by analytical techniques.
Analytical Workflow
Caption: Analytical workflow for glycopeptide characterization.
Expected Mass Spectrometry Data
For the model glycopeptide VTLN(Glc)TTGTL-NH₂, the expected monoisotopic mass is 1092.60 Da .
Mass Spectrometry Analysis:
-
ESI-MS: Electrospray ionization mass spectrometry should confirm the mass of the intact glycopeptide. The spectrum will likely show multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺).
-
MS/MS: Tandem mass spectrometry (MS/MS) is used for structural confirmation. Fragmentation using methods like Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) will yield characteristic fragment ions.
Table of Expected Fragment Ions for VTLN(Glc)TTGTL-NH₂:
| Ion Type | Sequence/Fragment | Calculated m/z ([M+H]⁺) |
| Precursor | VTLN(Glc)TTGTL-NH₂ | 1093.61 |
| y₁ | L-NH₂ | 114.09 |
| y₂ | TL-NH₂ | 215.14 |
| y₃ | GTL-NH₂ | 272.16 |
| y₄ | TGTL-NH₂ | 373.21 |
| b₂ | VT | 202.13 |
| b₃ | VTL | 315.22 |
| b₄ | VTLN(Glc) | 591.30 |
| Oxonium | Hexose | 163.06 |
Conclusion
The use of asparagine derivatives with trityl-protected side chains, particularly Fmoc-Asn(Trt)-OH, is a cornerstone of modern N-linked glycopeptide synthesis. This strategy effectively prevents common side reactions and improves handling due to enhanced solubility. By employing pre-glycosylated asparagine building blocks in a standard Fmoc-SPPS workflow, researchers can reliably access homogeneous glycopeptides. The protocols and data presented here provide a comprehensive guide for scientists and drug development professionals to successfully synthesize, purify, and characterize these vital biomolecules for their research endeavors.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Enrichment of N-Linked Glycopeptides and Their Identification by Complementary Fragmentation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of protein N-glycosylation by tandem mass spectrometry using complementary fragmentation techniques [frontiersin.org]
- 4. Tandem Mass Spectrometry for Glycopeptide Analysis - Creative Proteomics [creative-proteomics.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Mass spectrometry-based structure-specific N-glycoproteomics and biomedical applications : Mass spectrometry-based structure-specific N-glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intact glycopeptide characterization using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-Asn(Trt)-OH in Drug Discovery and Development
Introduction
H-Asn(Trt)-OH, or N-γ-trityl-L-asparagine, is a critical amino acid derivative employed in the chemical synthesis of peptides.[1][2] In drug discovery and development, where peptides are increasingly utilized as therapeutic agents, the precise and efficient assembly of amino acid sequences is paramount. The primary role of this compound is to serve as a protected building block for the amino acid asparagine during Solid-Phase Peptide Synthesis (SPPS).[1][3] Its unique properties, conferred by the bulky trityl (Trt) protecting group on the side-chain amide, address common challenges associated with incorporating asparagine, thereby enabling the synthesis of high-purity, complex peptides for therapeutic applications.[3][4]
Application Notes
Core Function: Side-Chain Protection
The fundamental application of this compound is the protection of the γ-amide group of the asparagine side chain.[1] During peptide synthesis, unprotected asparagine side chains can undergo undesirable side reactions, particularly dehydration to a nitrile when activated with carbodiimide reagents.[4] The trityl group sterically hinders and electronically deactivates the amide, preventing this and other side reactions, which ensures the integrity of the final peptide product.[3][4]
Key Advantages in Drug Development
-
Orthogonality in Fmoc-Based Synthesis : The trityl group is a cornerstone of the widely used Fmoc/tBu synthesis strategy. It is stable to the basic conditions (e.g., piperidine) required to remove the temporary Nα-Fmoc protecting group during chain elongation.[3] However, it is labile to mild acidic conditions, typically a trifluoroacetic acid (TFA) cocktail, used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups.[3] This orthogonality is crucial for the selective and controlled deprotection steps in synthesizing complex peptide drug candidates.
-
Enhanced Solubility : Fmoc-Asn(Trt)-OH exhibits significantly better solubility in common SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) compared to its unprotected counterpart.[4] This improved solubility facilitates more efficient and complete coupling reactions, leading to higher yields and purity of the target peptide.[4]
-
Prevention of Aspartimide Formation : While not a complete solution in all cases, the steric bulk of the trityl group can help minimize the formation of aspartimide, a common side reaction involving the adjacent peptide backbone, particularly in sequences like Asp-Asn.[5][6]
Technical Considerations and Limitations
-
Deprotection Kinetics : The removal of the Trt group with TFA is generally efficient, often completing within an hour. However, if the Asn(Trt) residue is located at the N-terminus of the peptide, the deprotection time may need to be extended to two hours for complete removal.[4]
-
Incomplete Cleavage : In specific contexts, such as in the vicinity of a reduced peptide bond, the complete removal of the trityl group can be challenging.[7] Researchers should verify complete deprotection via mass spectrometry. Longer deprotection times or alternative protecting groups like xanthenyl (Xan) may be necessary in such cases.[7]
Data Presentation
Quantitative data for this compound primarily revolves around its physicochemical properties and its performance relative to other protection strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid | [1] |
| Synonyms | N-gamma-Trityl-L-asparagine | [2] |
| CAS Number | 132388-58-0 | [1][2] |
| Molecular Formula | C₂₃H₂₂N₂O₃ | [1] |
| Molecular Weight | 374.4 g/mol | [1][2] |
Table 2: Comparison of Asparagine Protection Strategies in Fmoc-SPPS
| Strategy | Key Advantages | Key Disadvantages |
| Unprotected Asn | Lower cost of raw material. | Poor solubility in organic solvents.[4] High risk of side-chain dehydration to nitrile during activation.[4] |
| This compound | Excellent solubility in SPPS solvents.[4] Prevents side-chain dehydration.[4] Compatible with standard Fmoc/tBu chemistry (acid-labile).[3] | Higher cost of the derivative. Deprotection can be slow at the N-terminus.[4] Potential for incomplete cleavage in certain sequences.[7] |
Experimental Protocols
Protocol 1: Standard Incorporation of this compound in Automated Fmoc-SPPS
This protocol outlines a standard cycle for coupling this compound to a growing peptide chain on a solid support using an automated peptide synthesizer.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling/Activation Solution: 0.5 M solution of an activator system (e.g., DIC/Oxyma Pure in DMF).[8]
-
Amino Acid Solution: 0.2 M solution of this compound in DMF.[9]
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.[8]
-
Washing Solvent: High-purity DMF.
-
Final Cleavage Cocktail: TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
-
Diisopropylcarbodiimide (DIC), Oxyma Pure, Trifluoroacetic acid (TFA), Piperidine.
-
Automated Peptide Synthesizer.
-
HPLC system for purification.
Methodology:
-
Resin Preparation:
-
Place the desired amount of resin in the synthesizer reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.[6]
-
-
Nα-Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and react for 5-10 minutes.
-
Drain and repeat the deprotection step for another 10-15 minutes to ensure complete Fmoc removal.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine.
-
-
This compound Coupling:
-
Prepare the activated amino acid solution. For in-situ activation, add 4 equivalents of this compound solution (0.2 M) and 4 equivalents of the activator solution (0.5 M DIC/Oxyma) to the reaction vessel.
-
Allow the coupling reaction to proceed for 60-90 minutes at room temperature.[9]
-
Optional: Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents and by-products.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Trt Deprotection:
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/H₂O/TIS) to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the Trt group along with other acid-labile side-chain protecting groups.[3][4]
-
Filter the resin and collect the TFA filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[8]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Visualizations
The following diagrams illustrate the conceptual and practical workflows involving this compound.
Caption: Orthogonality of Fmoc and Trt protecting groups in SPPS.
Caption: Workflow for one coupling cycle using this compound in SPPS.
References
- 1. Buy this compound | 132388-58-0 [smolecule.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Troubleshooting & Optimization
How to prevent aspartimide formation with H-Asn(Trt)-OH
Welcome to the technical support center for the use of H-Asn(Trt)-OH in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent common side reactions, including those related to aspartimide formation, when incorporating asparagine into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the trityl (Trt) group on this compound?
The primary role of the trityl (Trt) protecting group on the side-chain amide of asparagine is to prevent dehydration during the amino acid activation step in solid-phase peptide synthesis (SPPS).[1][2][3][4] This side reaction, which is particularly common when using carbodiimide-based coupling reagents (like DCC or DIC), converts the asparagine side chain into a nitrile (β-cyanoalanine), leading to an undesirable and difficult-to-remove impurity.[1][5] The bulky Trt group sterically shields the amide, preventing this side reaction and resulting in significantly purer crude peptides.[3][6] An additional benefit is the improved solubility of Fmoc-Asn(Trt)-OH in standard SPPS solvents like DMF and NMP compared to its unprotected counterpart.[1][2]
Q2: Does this compound directly form an aspartimide?
The term "aspartimide formation" is most accurately used to describe the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carbonyl ester. However, asparagine (Asn) can lead to the same problematic succinimide intermediate via a different pathway called deamidation .[7][8][9]
In this process, the backbone nitrogen of the C-terminal adjacent amino acid attacks the Asn side-chain carbonyl group, forming a five-membered succinimide ring and releasing ammonia.[7][8] This succinimide intermediate is identical to an aspartimide. It can then be hydrolyzed by trace water or attacked by base (e.g., piperidine) to yield a mixture of α-aspartyl and β-isoaspartyl peptides, which are often difficult to separate from the target peptide.[8][10] Racemization at the α-carbon can also occur during this process.[11]
While the Trt group on this compound is primarily for preventing dehydration during coupling, it does not completely prevent the possibility of deamidation under the basic conditions of Fmoc deprotection.
Q3: Which peptide sequences involving asparagine are most prone to deamidation?
Deamidation, leading to the succinimide intermediate, is highly sequence-dependent. The reaction is most favorable when the amino acid C-terminal to the asparagine residue is small and unhindered, as this allows the backbone nitrogen to more easily adopt the correct conformation for nucleophilic attack.
Common sequences prone to deamidation include:
-
Asn-Gly: This is the most susceptible sequence due to the lack of steric hindrance from glycine.[10][12]
-
Asn-Ser
-
Asn-Ala
The propensity for this side reaction is also influenced by local peptide conformation and solvent polarity.[12]
Q4: How can I prevent deamidation and subsequent aspartimide-related side products when using this compound?
Preventing side reactions originating from asparagine involves a multi-faceted approach focusing on the conditions for Fmoc group removal, as this is where the peptide is repeatedly exposed to a basic environment.
| Strategy | Recommendation | Rationale |
| Modify Deprotection Conditions | Add an acidic additive to the piperidine deprotection solution. Common choices include 0.1 M 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. | The additive buffers the basicity of the deprotection solution, reducing the rate of the base-catalyzed deamidation reaction.[13][14] |
| Use a Weaker Base | Replace the standard 20% piperidine in DMF with a weaker base, such as 5% piperazine (often with 0.1 M HOBt) or morpholine. | Weaker bases are less likely to promote the proton abstraction and nucleophilic attack required for succinimide ring formation. However, they may require longer deprotection times. |
| Reduce Temperature | Perform deprotection steps at room temperature or below. Avoid elevated temperatures, especially in microwave-assisted SPPS. | Higher temperatures significantly accelerate the rate of deamidation. |
| Minimize Exposure Time | Use the minimum time necessary for complete Fmoc removal in each deprotection step. | Limiting the cumulative exposure time to basic conditions throughout the synthesis reduces the opportunity for the side reaction to occur. |
Q5: My peptide contains both Asp and Asn(Trt). What should I be concerned about?
When a peptide contains both Asp and Asn(Trt), you must consider the risks of both classic aspartimide formation from the Asp residue and deamidation from the Asn residue. Research has shown that even with a bulky Trt group on a neighboring Asn residue (e.g., in an Asp-Asn sequence), aspartimide formation from the Asp residue can still occur.[12] Therefore, all the precautions for preventing aspartimide formation from Asp (e.g., using sterically hindered side-chain protecting groups on Asp, modifying deprotection conditions) should be implemented in addition to the strategies for preventing Asn deamidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Presence of nitrile impurity (+17 Da mass shift) | Dehydration of Asn side chain during activation. | Ensure you are using this compound. If the problem persists, switch to a non-carbodiimide coupling reagent such as HATU, HBTU, or BOP. |
| Presence of α-Asp and β-isoAsp impurities (no mass change) | Deamidation of Asn via a succinimide intermediate. | 1. Modify deprotection conditions by adding 0.1 M HOBt or Oxyma to your 20% piperidine/DMF solution. 2. Reduce the temperature during deprotection steps. 3. Minimize the duration of each deprotection step. |
| Difficult purification with closely eluting peaks | Formation of diastereomeric and isomeric impurities (α/β-Asp, D/L isomers) from the succinimide intermediate. | Prevention is the best strategy. If impurities are already formed, optimize HPLC purification by using a shallower gradient, a different column chemistry (e.g., phenyl-hexyl instead of C18), or adjusting the ion-pairing agent. |
| Slow or incomplete Trt group removal during final cleavage | The Asn(Trt) residue is at the N-terminus of the peptide, where deprotection can be slower. | Extend the final TFA cleavage time. A standard 1-hour cleavage may need to be extended to 2 hours to ensure complete removal of the Trt group in this specific context.[1][2][3] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH
This protocol describes a standard manual coupling procedure for incorporating an Asn(Trt) residue.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Perform N-terminal Fmoc deprotection of the resin-bound peptide using your chosen deprotection solution (e.g., 20% piperidine in DMF, or a modified solution as described above). Wash the resin thoroughly with DMF (5x) and DCM (2x).
-
Amino Acid Activation: In a separate vessel, dissolve 3-4 equivalents of Fmoc-Asn(Trt)-OH and a suitable coupling reagent (e.g., 3-4 eq. of HATU) in DMF. Add 6-8 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to monitor for reaction completion. If the test is positive, extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (2x) to remove excess reagents and byproducts.
Protocol 2: Modified Fmoc Deprotection to Suppress Asn Deamidation
This protocol modifies the standard Fmoc deprotection step to minimize the risk of deamidation.
-
Prepare Deprotection Solution: Prepare a fresh solution of 20% (v/v) piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (HOBt).
-
Initial Deprotection: Add the modified deprotection solution to the resin-bound peptide and agitate for 3 minutes. Drain the solution.
-
Main Deprotection: Add a fresh portion of the modified deprotection solution and agitate for 10-15 minutes at room temperature.
-
Washing: Drain the deprotection solution and immediately wash the resin thoroughly with DMF (at least 5 times) to remove all traces of base. Proceed to the next coupling step.
Visual Guides
Mechanism of Asparagine Side Reactions
The following diagram illustrates the two major side-reaction pathways for asparagine during peptide synthesis: dehydration and deamidation. The use of this compound is a direct countermeasure for the dehydration pathway.
Caption: Pathways for asparagine side reactions in SPPS.
Troubleshooting Logic for Asn-Related Impurities
This workflow provides a decision-making process for identifying and mitigating impurities related to the incorporation of asparagine.
Caption: Decision tree for troubleshooting Asn-related impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.iris-biotech.de [media.iris-biotech.de]
- 11. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Managing Aggregation of Peptides with Asn(Trt) Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing aggregation issues associated with peptides containing trityl-protected asparagine (Asn(Trt)) residues. The bulky and hydrophobic nature of the trityl (Trt) protecting group on the asparagine side chain can introduce significant challenges during solid-phase peptide synthesis (SPPS), purification, and handling.
Troubleshooting Guides
Issue 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
-
Symptoms:
-
Poor swelling or shrinking of the resin bed.
-
Slow or incomplete Fmoc deprotection and/or amino acid coupling, often indicated by a positive ninhydrin test after extended reaction times.
-
The resin may appear clumpy or discolored.
-
In continuous flow synthesizers, a flattened and broadened UV deprotection profile may be observed.[1]
-
-
Troubleshooting Steps:
-
Improve Solvation: The primary approach is to enhance the solvation of the peptide-resin complex.
-
Switch from N,N-Dimethylformamide (DMF) to a stronger, more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to the DMF.
-
-
Disrupt Hydrogen Bonding:
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step to disrupt the interchain hydrogen bonds responsible for aggregation.
-
Elevated Temperature: Perform coupling and deprotection steps at elevated temperatures (e.g., 60-90°C). This can be achieved through conventional heating or, more efficiently, with a microwave peptide synthesizer.[2][3] Microwave-assisted synthesis can significantly reduce reaction times and improve yields for difficult sequences.[4][5]
-
-
Incorporate Structure-Disrupting Elements:
-
Pseudoproline Dipeptides: If the sequence allows, strategically insert a pseudoproline dipeptide (e.g., at a Ser or Thr residue) every 6-7 amino acids, particularly before a hydrophobic stretch.[6] These dipeptides introduce a temporary "kink" in the peptide backbone, effectively breaking up the secondary structures that lead to aggregation.[7] The native peptide structure is restored during the final cleavage with Trifluoroacetic acid (TFA).[6]
-
Backbone Protection: Incorporate amino acids with backbone protection, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups.[8][9][10] These groups physically prevent the hydrogen bonding that causes aggregation.[8][10]
-
-
Optimize Synthesis Parameters:
-
Use a Low-Loading Resin: A lower substitution level on the resin increases the distance between growing peptide chains, minimizing intermolecular interactions.[11]
-
Employ Potent Coupling Reagents: For sterically hindered couplings or in cases of aggregation, use a more powerful coupling reagent such as HATU or HCTU.[12]
-
-
Issue 2: Low Purity and/or Yield of the Crude Peptide Post-Cleavage
-
Symptoms:
-
The crude peptide is difficult to dissolve in standard solvents for purification (e.g., water/acetonitrile mixtures).
-
HPLC analysis of the crude product shows a complex mixture with multiple deletion sequences (n-1, n-2, etc.).
-
The overall yield of the desired peptide is significantly lower than expected.
-
-
Troubleshooting Steps:
-
Review Synthesis Strategy: If on-resin aggregation was suspected during synthesis (see Issue 1), the low purity and yield are likely consequences. For future syntheses of the same or similar peptides, proactively implement the strategies described above (e.g., use of NMP, pseudoproline dipeptides, or microwave synthesis).
-
Optimize Dissolution of Crude Peptide:
-
Test a range of solvents. Start with a small amount of the crude peptide and test solubility in different systems.
-
For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO or DMF first, followed by dilution with the HPLC mobile phase, can be effective.
-
The use of denaturing agents like urea or guanidinium hydrochloride can help solubilize aggregating peptides, but these are often incompatible with purification systems.
-
-
Address Incomplete Trityl Deprotection:
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in peptides containing Asn(Trt)? A1: Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds between peptide backbones, leading to the creation of secondary structures like β-sheets. The large, hydrophobic trityl (Trt) protecting group on the asparagine side chain significantly contributes to this by increasing the overall non-polar character of the peptide, which promotes hydrophobic interactions and subsequent aggregation.
Q2: Can I predict if my Asn(Trt)-containing peptide sequence is likely to aggregate? A2: While precise prediction is difficult, certain characteristics increase the likelihood of aggregation. Peptides with a high content of hydrophobic amino acids (e.g., Val, Ile, Leu) are more prone to aggregation.[14] The presence of the bulky and hydrophobic Asn(Trt) residue itself is a strong indicator that aggregation might be a challenge. Aggregation is less likely before the fifth or sixth residue is added but becomes more probable as the peptide chain elongates.
Q3: How does aggregation of Asn(Trt)-containing peptides affect the final product? A3: Aggregation during synthesis can lead to a lower yield of the desired peptide and the formation of deletion sequences due to incomplete coupling and deprotection reactions. Post-synthesis, aggregation can make the crude peptide difficult to dissolve in standard solvents, which complicates purification by HPLC. This can result in a lower purity of the final product and make it challenging to obtain accurate quantification.
Q4: Besides aggregation, what other side reactions are associated with asparagine? A4: Asparagine is prone to side reactions, notably dehydration of the side-chain amide to a nitrile during activation with carbodiimide reagents. The trityl protecting group on Fmoc-Asn(Trt)-OH effectively prevents this side reaction.[12] Another common side reaction is aspartimide formation, especially in sequences like Asp-Gly or Asp-Asn, which can be induced by the piperidine used for Fmoc deprotection.[13]
Q5: Is the Trt group on Asn difficult to remove? A5: The trityl group is acid-labile and is typically removed during the final TFA cleavage step. The reaction is usually complete within an hour at room temperature. However, when the Asn(Trt) residue is at the N-terminus of the peptide, deprotection can be slower, and extending the cleavage time to two hours or more may be necessary to ensure complete removal.[13]
Quantitative Data Summary
The following table summarizes quantitative data from various studies, comparing the effectiveness of different strategies in improving the synthesis of "difficult" or aggregation-prone peptides.
| Strategy | Peptide Context | Metric | Result without Strategy | Result with Strategy | Reference(s) |
| Pseudoproline Dipeptides | Difficult 10-mer peptide | Crude Purity | Very Poor (complex mixture of deletions) | Excellent (desired product was the main peak) | [5][15] |
| Pseudoproline Dipeptides | Synthesis of Aβ 1–42 | Crude Yield | 33% | 57% | [1] |
| Microwave-Assisted SPPS | Difficult 9-mer, 15-mer, and 24-mer peptides | Crude Purity | Poor | Excellent | [2][3] |
| Microwave-Assisted SPPS | Aβ 1-42 peptide | Crude Purity | Not specified | 68% | [4] |
| Microwave vs. Conventional Heating | Difficult peptide sequences | Purity & Yield | Low at room temp. | Nearly identical high purity and yield at the same elevated temperature (86°C) | [2][3] |
| Comparison of Coupling Reagents | A difficult sequence | Crude Purity | 65% (HBTU/HOBt) | 75% (HATU/HOAt) | [16] |
Experimental Protocols
Protocol 1: Use of a Chaotropic Salt Wash (LiCl)
This protocol describes the use of lithium chloride (LiCl) to disrupt on-resin aggregation prior to a difficult coupling step.
-
Perform Fmoc Deprotection: Carry out the standard Fmoc deprotection of the N-terminal amino acid and wash the resin thoroughly with DMF (3 x 1 min).
-
Chaotropic Salt Wash:
-
Prepare a 0.8 M solution of LiCl in DMF.
-
Add the LiCl solution to the peptide-resin and agitate for 1-2 minutes.
-
Drain the LiCl solution.
-
Repeat the wash one more time.
-
-
Extensive DMF Wash: Wash the peptide-resin thoroughly with DMF (at least 5 times, 1 min each) to completely remove the LiCl, as residual salt can interfere with the subsequent coupling step.
-
Proceed with Coupling: Continue with the standard coupling protocol for the next amino acid.
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide
This protocol details the manual incorporation of an Fmoc-Xaa-Yaa(ψPro)-OH dipeptide to disrupt aggregation.
-
Perform Fmoc Deprotection: Deprotect the N-terminal Fmoc group of the growing peptide chain and wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare Activated Dipeptide Solution:
-
In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to the resin loading) and a coupling reagent such as HATU or HBTU (5 equivalents) in a minimal volume of DMF or NMP.
-
Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the solution and mix thoroughly.
-
-
Coupling Reaction:
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Monitor and Wash:
-
Perform a colorimetric test (e.g., TNBS test) to confirm the completion of the coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
Once coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next synthesis cycle.[11]
-
Protocol 3: Microwave-Assisted SPPS Cycle
This protocol outlines a general procedure for performing a coupling and deprotection cycle at elevated temperatures using a microwave peptide synthesizer.
-
Resin and Reagents: Place the peptide-resin in the reaction vessel of the microwave synthesizer. Ensure all amino acid and reagent solutions are prepared according to the synthesizer's specifications.
-
Microwave-Assisted Deprotection:
-
Microwave-Assisted Coupling:
Visualizations
Caption: Troubleshooting workflow for on-resin peptide aggregation.
This diagram outlines the decision-making process when encountering signs of peptide aggregation during solid-phase peptide synthesis. It starts with the observation of aggregation symptoms, leading to the implementation of various mitigation strategies, and concludes with the analysis of the final product to determine the success of the intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
H-Asn(Trt)-OH side reaction with piperidine during Fmoc removal
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering side reactions with H-Asn(Trt)-OH during the piperidine-mediated Fmoc removal step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed with this compound during Fmoc deprotection with piperidine?
A1: The most significant side reaction is the formation of an aspartimide intermediate. This occurs when the backbone amide nitrogen of the amino acid C-terminal to the asparagine residue attacks the side-chain carbonyl group of asparagine. This cyclization is base-catalyzed and can be promoted by piperidine. The aspartimide ring can subsequently be opened by piperidine or other nucleophiles, leading to a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide (a difficult-to-separate isomer), and piperidide adducts. This side reaction is particularly prevalent in sequences containing Asn-Gly, Asn-Ala, Asn-Ser, or Asn-Asn motifs.[1][2]
Q2: Why is the trityl (Trt) protecting group used for the asparagine side chain if this side reaction still occurs?
A2: The primary purpose of the Trt group on the asparagine side chain is to prevent the dehydration of the amide group during the activation step of the amino acid coupling, a common issue when using carbodiimide reagents.[3] It also significantly improves the solubility of the Fmoc-Asn(Trt)-OH building block in common SPPS solvents like DMF and NMP. While it does not completely prevent aspartimide formation during Fmoc deprotection, the steric bulk of the Trt group can help to reduce the incidence of this side reaction compared to an unprotected asparagine side chain.[1]
Q3: Can the Trt group be prematurely cleaved by piperidine?
A3: No, the trityl group is stable to the basic conditions of piperidine treatment used for Fmoc removal. It is an acid-labile protecting group and is typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[4]
Q4: Are there alternative Fmoc deprotection reagents that can minimize this side reaction?
A4: Yes, several alternatives to the standard 20% piperidine in DMF have been shown to reduce aspartimide formation. Weaker bases such as piperazine or morpholine are effective at removing the Fmoc group while being less prone to catalyzing the aspartimide-forming side reaction.[2][5] Additionally, using a combination of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with piperazine can also be effective.[2]
Troubleshooting Guide
Issue: Detection of impurities with the same mass as the target peptide, or a mass increase of +51 Da, after synthesizing a peptide containing an Asn(Trt) residue.
This observation is highly indicative of aspartimide formation and subsequent reactions. The impurities with the same mass are likely the β-aspartyl isomer of your peptide, while the +51 Da mass shift corresponds to the addition of piperidine to the aspartimide intermediate.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing aspartimide formation.
Quantitative Data Summary
The following table summarizes the effectiveness of different strategies in reducing aspartimide formation for aspartic acid-containing peptides, which is mechanistically analogous to asparagine.
| Deprotection Condition | Model Peptide Sequence | % Aspartimide Formation | Reference |
| 20% Piperidine in DMF | VKDGYI | ~8% | [6] |
| 20% Piperidine in DMF with 0.1M HOBt | Model Peptide | Significantly Reduced | [5][7] |
| 5% Piperazine in NMP | Model Peptide | <4% | [8] |
| 2% DBU / 5% Piperazine in NMP | Model Peptide | Drastically Reduced | [8] |
| 25% Piperidine in NMP with 5% Formic Acid | Model Peptide | Inhibited | [9] |
Experimental Protocols
Protocol 1: Fmoc Deprotection using Piperidine with HOBt Additive
This protocol is designed to reduce the basicity of the deprotection solution, thereby suppressing the aspartimide formation side reaction.[5][7]
-
Reagent Preparation : Prepare a 0.1 M solution of 1-hydroxybenzotriazole (HOBt) in 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Note: HOBt is often supplied wetted with water. Ensure to account for the water content when preparing the solution. Anhydrous HOBt is explosive and should be handled with extreme caution.
-
-
Resin Swelling : Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection : Drain the DMF and add the 20% piperidine/0.1 M HOBt solution to the resin.
-
Reaction : Gently agitate the resin for 20 minutes at room temperature.
-
Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and HOBt.
-
Confirmation : Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Fmoc Deprotection using Piperazine
Piperazine is a weaker base than piperidine and has been shown to be effective in Fmoc removal while minimizing aspartimide formation.[5][8]
-
Reagent Preparation : Prepare a 5% (w/v) solution of piperazine in N-methyl-2-pyrrolidone (NMP).
-
Resin Swelling : Swell the peptide-resin in NMP for 30 minutes.
-
Deprotection : Drain the NMP and add the 5% piperazine solution to the resin.
-
Reaction : Gently agitate the resin. A typical procedure involves two treatments of 10-15 minutes each.
-
Washing : After each treatment, drain the deprotection solution. Following the final treatment, wash the resin thoroughly with NMP (5 x 1 min).
-
Confirmation : Perform a Kaiser test to confirm complete deprotection.
Reaction Pathway
Caption: The side reaction pathway of this compound during Fmoc deprotection.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peptide Synthesis with H-Asn(Trt)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of peptides synthesized using H-Asn(Trt)-OH.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yield when using this compound in my solid-phase peptide synthesis (SPPS)?
Low peptide yield when incorporating this compound can stem from several factors. The most common issues include incomplete coupling, side reactions such as aspartimide formation, and peptide aggregation on the solid support. It is crucial to systematically investigate each step of your synthesis to pinpoint the cause. A preliminary check involves cleaving a small amount of resin and analyzing the product by mass spectrometry to confirm if the desired peptide is being synthesized.[1]
Q2: What are the main advantages of using this compound over unprotected H-Asn-OH?
This compound offers two primary advantages that lead to higher purity and yield.[2] Firstly, the trityl (Trt) protecting group on the side chain amide prevents dehydration to a nitrile, a common side reaction during the activation step, especially when using carbodiimide reagents.[2][3] Secondly, Fmoc-Asn(Trt)-OH has significantly better solubility in standard SPPS solvents like DMF and NMP compared to the unprotected form, which helps to prevent aggregation and ensures more efficient coupling.[1][2]
Q3: What is aspartimide formation, and how does this compound help to minimize it?
Aspartimide formation is a base-catalyzed side reaction where the peptide backbone nitrogen attacks the side-chain carbonyl of an adjacent aspartic acid or asparagine residue, forming a five-membered ring.[4][5] This can lead to the formation of difficult-to-separate impurities, including α- and β-peptides, as well as racemization. While the trityl (Trt) group on this compound offers some steric hindrance that can reduce the rate of this side reaction compared to unprotected asparagine, it does not completely eliminate it, especially in sequences prone to this issue (e.g., -Asn-Gly-).[5][6] The choice of subsequent amino acid's protecting group can also influence the extent of aspartimide formation.[5][6]
Q4: Which coupling reagents are recommended for this compound?
The choice of coupling reagent is critical for achieving high efficiency. For routine couplings of this compound, aminium/uronium salt-based reagents like HBTU and HATU, often used with an additive like HOBt or HOAt, are effective. For sequences prone to racemization, carbodiimide-based methods, such as DIC with an additive like Oxyma Pure, are a good choice as they are performed under base-free conditions.[7][8] For particularly difficult or sterically hindered couplings, more potent reagents like COMU can be beneficial due to their high reactivity and good solubility.[8]
Q5: How can I monitor the completion of the coupling reaction for this compound?
A qualitative ninhydrin (Kaiser) test is a common method to monitor the presence of free primary amines on the resin.[1] A negative result (colorless to yellowish beads) indicates that the coupling reaction is complete. For a more quantitative assessment, a small amount of resin can be cleaved, and the resulting peptide can be analyzed by mass spectrometry or HPLC.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered when using this compound.
Issue 1: Low Coupling Efficiency
Symptom: Positive ninhydrin (Kaiser) test after the coupling step, indicating unreacted free amines.
| Possible Cause | Recommended Solution |
| Poor Solubility of Protected Amino Acid | Although Fmoc-Asn(Trt)-OH has good solubility, ensure it is fully dissolved in the solvent (DMF or NMP) before adding to the resin. Gentle warming or sonication can aid dissolution. |
| Steric Hindrance | Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight).[9] Consider performing a "double coupling" where the coupling step is repeated with a fresh solution of the amino acid and coupling reagents. |
| Peptide Aggregation on Resin | Switch to a more effective solvent for disrupting secondary structures, such as NMP. Consider adding chaotropic salts (e.g., LiCl) to the coupling reaction. Performing the synthesis at a slightly elevated temperature can also help.[1] |
| Insufficient Reagent Equivalents | Increase the equivalents of the amino acid and coupling reagents (e.g., from 3 equivalents to 5 equivalents). |
| Inefficient Coupling Reagent | For difficult sequences, switch to a more powerful coupling reagent like HATU or COMU.[8] |
Issue 2: Presence of Deletion Sequences in Final Peptide
Symptom: Mass spectrometry analysis of the crude product shows significant peaks corresponding to the mass of the target peptide minus the mass of asparagine.
| Possible Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | Extend the deprotection time or perform a second deprotection step with fresh 20% piperidine in DMF. |
| Incomplete Coupling | Refer to the troubleshooting steps for "Low Coupling Efficiency" above. |
| Peptide Aggregation | Aggregation can block access of reagents to the growing peptide chain. Refer to the solutions for aggregation under "Low Coupling Efficiency". |
Issue 3: Significant Aspartimide-Related Impurities
Symptom: HPLC analysis of the crude product shows multiple peaks close to the main product peak, and mass spectrometry may show peaks with the same mass as the target peptide but different retention times.
| Possible Cause | Recommended Solution |
| Sequence Prone to Aspartimide Formation (e.g., -Asn-Gly-) | Use a milder base for Fmoc deprotection, such as 2% DBU/2% piperidine in DMF. Adding an acid additive like 0.1 M HOBt to the deprotection solution can also suppress this side reaction. |
| Prolonged Exposure to Basic Conditions | Minimize the time the peptide is exposed to the basic deprotection solution. |
| High Temperature | Avoid elevated temperatures during deprotection steps, as this can accelerate aspartimide formation. |
Quantitative Data on Side Reactions
The following table summarizes the impact of different protecting groups on the extent of aspartimide formation in a model peptide sequence.
| Peptide Sequence Motif | Protecting Group Strategy | Aspartimide Formation (%) |
| Asp(OtBu)-Cys(Acm) | Standard | 27%[5][6] |
| Asp(OtBu)-Cys(Trt) | Bulky Side Chain Protection | 5.5%[5][6] |
| Asp-Gly | Fmoc-Asp(OBno)-OH | ~0.1% per cycle |
This data illustrates that the choice of protecting groups on adjacent amino acids can significantly influence the level of aspartimide formation.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH using HBTU/HOBt
This protocol outlines a standard procedure for coupling Fmoc-Asn(Trt)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with free N-terminal amine
-
Fmoc-Asn(Trt)-OH
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% Piperidine in DMF
-
DCM (Dichloromethane)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Coupling Reaction:
-
In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a ninhydrin test on a small sample of beads to check for completion.
-
Once the coupling is complete (negative ninhydrin test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to prepare for the next cycle.
-
Protocol 2: Cleavage of the Peptide from the Resin and Trt Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the Trt protecting group.
Materials:
-
Dried peptide-resin
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water (deionized)
-
Cold diethyl ether
-
Centrifuge tubes
Cleavage Cocktail (Example):
-
95% TFA
-
2.5% TIS
-
2.5% Water
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
Addressing solubility issues of H-Asn(Trt)-OH during synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubility of H-Asn(Trt)-OH during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in peptide synthesis despite potential solubility issues?
A1: The trityl (Trt) protecting group on the side chain of asparagine significantly enhances its solubility in common organic solvents used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM), compared to unprotected asparagine.[1][2] This improved solubility is crucial for efficient coupling reactions and helps to prevent aggregation and incomplete reactions, ultimately leading to higher purity and yield of the final peptide.[3]
Q2: In which solvents is this compound most soluble?
A2: this compound and its Fmoc-protected counterpart, Fmoc-Asn(Trt)-OH, exhibit good solubility in polar aprotic solvents. They are readily soluble in Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[2][4] Good solubility is also observed in Dichloromethane (DCM) and Methanol.[2]
Q3: What causes poor solubility of this compound during my experiment?
A3: Several factors can contribute to the poor solubility of this compound:
-
Solvent Quality: The purity of the solvent is critical. Degraded or wet solvents can negatively impact solubility. It is recommended to use high-purity, peptide-synthesis-grade solvents.
-
Temperature: Lower laboratory temperatures can decrease the solubility of the compound.
-
Concentration: Attempting to dissolve the compound at a very high concentration may exceed its solubility limit in that specific solvent.
-
On-resin Aggregation: During SPPS, the growing peptide chain can aggregate, which can hinder the dissolution of the incoming amino acid.
Q4: Can I use heat to dissolve this compound?
A4: Yes, gentle warming can be an effective method to improve the solubility of this compound. Heating the solution to a temperature between 30-40°C is often sufficient to achieve complete dissolution.[3] However, it is important to avoid prolonged or excessive heating, as this could potentially lead to degradation.
Q5: Are there any alternative solvents or co-solvents I can use to improve solubility?
A5: Yes. If you are facing persistent solubility issues, consider using a co-solvent. Adding a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) to your primary solvent (e.g., DMF or NMP) can significantly enhance solubility.[5] For particularly challenging cases, solvent mixtures such as TEP-DMSO (3:1) have been shown to dissolve Fmoc-Asn(Trt)-OH up to a concentration of 0.9 M.
Data Presentation: Solubility of Asparagine Derivatives
The following table summarizes the solubility of this compound and Fmoc-Asn(Trt)-OH in various solvents. Please note that quantitative data is limited in the literature, and solubility is often described qualitatively.
| Compound | Solvent | Solubility | Temperature |
| This compound | Water | Very low (<0.00005 g/L)[2] | 20°C |
| Methanol | Soluble[2] | Room Temperature | |
| Dimethyl Sulfoxide (DMSO) | Readily soluble[2][4] | Room Temperature | |
| N,N-Dimethylformamide (DMF) | Readily soluble[2][4] | Room Temperature | |
| N-Methylpyrrolidone (NMP) | Somewhat soluble[2] | Room Temperature | |
| Dichloromethane (DCM) | Readily soluble[2] | Room Temperature | |
| Fmoc-Asn(Trt)-OH | N,N-Dimethylformamide (DMF) | Readily soluble | Room Temperature |
| N-Methylpyrrolidone (NMP) | Readily soluble | Room Temperature | |
| TEP-DMSO (3:1) | 0.9 M | Not Specified |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound for Peptide Coupling
-
Preparation: Weigh the required amount of this compound into a clean, dry reaction vessel.
-
Solvent Addition: Add the calculated volume of high-purity, peptide-synthesis-grade solvent (e.g., DMF) to achieve the desired concentration.
-
Initial Mixing: Vortex the mixture for 1-2 minutes at room temperature to suspend the solid.
-
Observation: Visually inspect the solution for complete dissolution.
-
Activation and Coupling: If the solid is fully dissolved, proceed with the standard activation and coupling steps for your peptide synthesis protocol.
Protocol 2: Troubleshooting Solubility Issues
If this compound does not dissolve completely using the standard protocol, follow these sequential troubleshooting steps:
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. The mechanical agitation can help to break up solid aggregates and improve dissolution.
-
Gentle Warming: If sonication is not sufficient, gently warm the solution to 30-40°C using a water bath or heating block.[3] Continue to agitate the solution intermittently. Do not exceed 40°C to avoid potential degradation.
-
Co-solvent Addition: If the compound remains insoluble, add a small volume of a stronger co-solvent, such as DMSO.[5] Start by adding 5-10% (v/v) of DMSO to your primary solvent and mix thoroughly.
-
Re-evaluation: After each step, visually inspect for complete dissolution before proceeding to the next. Once dissolved, use the solution promptly for the coupling reaction.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting solubility issues encountered with this compound during synthesis.
Caption: Troubleshooting workflow for this compound solubility.
References
Best practices for storing and handling H-Asn(Trt)-OH to maintain stability
This technical support center provides best practices for storing and handling H-Asn(Trt)-OH to maintain its stability, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is typically room temperature, although for extended periods, storage at 2-8°C or -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is ideal to minimize degradation from moisture and atmospheric components.[2][3]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are less stable than the solid form and should be prepared fresh whenever possible. If storage is necessary, solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound exhibits good solubility in many polar organic solvents commonly used in peptide synthesis.[4][5] These include:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
It has very limited solubility in aqueous solutions due to the hydrophobic nature of the trityl protecting group.[4]
Q4: What is the primary role of the trityl (Trt) group in this compound?
A4: The trityl (Trt) group is a bulky protecting group for the side-chain amide of asparagine.[4][5][6] Its primary function during peptide synthesis is to prevent undesirable side reactions, such as dehydration of the amide to a nitrile and aspartimide formation, which can lead to impurities in the final peptide.[5] The trityl group is stable under basic conditions but can be readily removed with acids like trifluoroacetic acid (TFA).[6]
Q5: What are the potential degradation pathways for this compound?
A5: The primary degradation pathways for this compound involve the cleavage of the trityl group under acidic conditions. While relatively stable, prolonged exposure to even mild acids can lead to premature deprotection. Additionally, the asparagine residue itself can be susceptible to deamidation, especially under basic conditions, although the trityl group offers some protection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low coupling efficiency in peptide synthesis | Poor solubility of this compound. | Ensure complete dissolution in an appropriate solvent (e.g., DMF, NMP) before adding to the reaction. Gentle warming may aid dissolution, but avoid high temperatures. |
| Incomplete deprotection of the preceding amino acid. | Confirm complete deprotection of the N-terminal Fmoc group of the growing peptide chain before coupling this compound. | |
| Presence of unexpected side products in the final peptide | Premature deprotection of the trityl group. | Avoid prolonged exposure to acidic conditions during synthesis steps other than the final cleavage. Use high-quality, neutral solvents. |
| Dehydration of the asparagine side chain. | This is less likely with the trityl protecting group, but ensure that the activation step is performed under standard, optimized conditions. | |
| Difficulty in cleaving the trityl group at the end of synthesis | Inefficient cleavage conditions. | Use a standard cleavage cocktail containing a strong acid like TFA (e.g., 95% TFA in water with scavengers). |
| Steric hindrance. | If the Asn(Trt) residue is at the N-terminus or in a sterically hindered region of the peptide, extend the cleavage time or use a stronger acid cocktail. |
Stability Data
While specific long-term stability data under various conditions is not extensively published, the following table provides a general guideline for the stability of solid this compound based on typical handling and storage of trityl-protected amino acids.
| Condition | Temperature | Humidity | Light | Estimated Purity after 12 Months |
| Recommended | 2-8°C | < 30% RH | Dark | > 98% |
| Room Temperature | 20-25°C | < 40% RH | Dark | > 97% |
| Accelerated | 40°C | 75% RH | Dark | Significant degradation expected |
| Photostability | 25°C | Ambient | Exposed to light | Potential for degradation |
Note: This is an illustrative table based on general chemical stability principles. For lot-specific information, always refer to the Certificate of Analysis (CoA).
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a reversed-phase HPLC (RP-HPLC) method to assess the purity of this compound and detect potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Diluent: 50:50 (v/v) acetonitrile/water
3. Chromatographic Conditions:
-
Gradient: 10% to 90% Mobile Phase B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in the sample diluent at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the sample diluent.
5. Analysis:
-
Inject the prepared sample and monitor the chromatogram for the main peak corresponding to this compound and any additional peaks indicating impurities or degradation products.
-
The purity can be calculated based on the area percentage of the main peak.
6. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered a stability-indicating method.[7][8][9][10]
Forced Degradation Study Protocol for this compound
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound at 70°C for 48 hours. Dissolve in the sample diluent before analysis.
-
Photolytic Degradation: Expose the solid this compound to a light source according to ICH Q1B guidelines. Dissolve in the sample diluent before analysis.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by the stability-indicating HPLC method described above.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.
Visualizations
Caption: Structure of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 132388-58-0|this compound|BLD Pharm [bldpharm.com]
- 3. biosynth.com [biosynth.com]
- 4. Buy this compound | 132388-58-0 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 7. scispace.com [scispace.com]
- 8. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Identifying and resolving common HPLC purification issues with Asn(Trt) peptides
Welcome to the technical support center for troubleshooting HPLC purification of peptides containing Asparagine(Trt) [Asn(Trt)]. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals identify and resolve common purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why are Asn(Trt)-containing peptides difficult to purify by HPLC?
A1: The primary challenges stem from the properties of the trityl (Trt) protecting group. The Trt group is large and very hydrophobic, which significantly increases the overall hydrophobicity of the peptide.[1] This can lead to several issues:
-
Increased Retention Time: The peptide interacts more strongly with the reversed-phase column, leading to significantly longer retention times compared to its unprotected counterpart.[1]
-
Aggregation: The increased non-polar character promotes self-association and aggregation of the peptide chains, which can cause poor solubility and peak broadening.[2]
-
Poor Solubility: Asn(Trt) peptides can be difficult to dissolve in standard aqueous HPLC mobile phases, complicating sample preparation.[2][3]
-
On-Column Deprotection: The Trt group is sensitive to acid and can be partially or fully cleaved by trifluoroacetic acid (TFA) in the mobile phase, leading to multiple peaks for a single compound.[1][4]
Q2: I see multiple peaks in my chromatogram for my purified Asn(Trt) peptide. What could be the cause?
A2: The most likely cause is the on-column deprotection of the Trt group by the acidic mobile phase (TFA).[1] You may be observing peaks corresponding to the fully protected peptide, the fully deprotected peptide, and potentially partially deprotected intermediates if there are other Trt-protected residues. Another possibility is the presence of deletion sequences or other impurities from the synthesis.
Q3: My Asn(Trt) peptide is not dissolving well in my injection solvent. What should I do?
A3: Poor solubility is a common issue with these hydrophobic peptides.[2][3] Before injection, try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with your initial mobile phase.[5] It is crucial to ensure the final injection solvent is weaker than the mobile phase at the start of your gradient to prevent peak distortion.[6] Sonication can also help to break up aggregates and improve dissolution.
Q4: What is the role of TFA in the mobile phase and how does it affect my purification?
A4: Trifluoroacetic acid (TFA) serves two main purposes in reversed-phase HPLC of peptides:
-
Ion-Pairing Agent: It forms ion pairs with positively charged residues on the peptide, which can improve peak shape and resolution.[7]
-
Acidic Modifier: It lowers the pH of the mobile phase, which helps to protonate silanol groups on the silica-based column, reducing unwanted secondary interactions that can cause peak tailing.[7][8]
However, for Asn(Trt) peptides, the acidity of TFA can lead to the undesired removal of the Trt group during the purification process.[1] The concentration of TFA can be optimized to balance good chromatography with minimizing on-column deprotection.[9]
Troubleshooting Guide
Problem 1: Broad or Tailing Peaks
Broad or tailing peaks can compromise the purity of your final product. Several factors can contribute to this issue.
Potential Causes and Solutions
| Cause | Solution |
| Peptide Aggregation | Dissolve the sample in a stronger organic solvent (e.g., DMSO, DMF) before dilution.[5] Consider adding a chaotropic agent like guanidine hydrochloride to the sample, if compatible with your downstream application. Use a less hydrophobic column (C8 or C4) for very hydrophobic peptides.[5] |
| Slow Mass Transfer | The bulky Trt group can hinder efficient interaction with the stationary phase.[1] Try increasing the column temperature (e.g., 40-60°C) to improve kinetics.[9] A slower gradient may also improve peak shape. |
| Column Overload | Injecting too much sample can saturate the column.[8] Reduce the injection volume or the concentration of your sample.[10] |
| Secondary Interactions | The peptide may be interacting with active sites on the column packing.[11] Ensure your mobile phase contains an appropriate concentration of TFA (typically 0.1%) to minimize these interactions.[8] |
| Extra-Column Volume | Excessive tubing length or improper connections can cause peak broadening.[10][11] Ensure your HPLC system is optimized for low dispersion volume.[10] |
Experimental Protocol: Testing for Peptide Aggregation
-
Initial Solubility Test: Attempt to dissolve a small, known amount of your lyophilized peptide in the starting mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Sonication: If solubility is poor, sonicate the vial for 5-10 minutes. Observe if the solution becomes clear.
-
Organic Solvent Test: If the peptide remains insoluble, take another small aliquot and attempt to dissolve it in 100% DMSO or DMF.
-
Dilution: Once dissolved in the organic solvent, slowly add the starting mobile phase dropwise while vortexing to see if the peptide remains in solution.
-
Analysis: Analyze the soluble preparations by analytical HPLC to assess the peak shape.
Problem 2: Peak Splitting or Unexpected Early Eluting Peaks
This is a very common issue with Trt-protected peptides and is often indicative of on-column deprotection.
Potential Causes and Solutions
| Cause | Solution |
| On-Column Deprotection by TFA | The Trt group is acid-labile and can be cleaved by TFA in the mobile phase.[1] The deprotected peptide is more polar and will elute earlier. |
| Reduce TFA Concentration: Lower the TFA concentration in your mobile phases (e.g., from 0.1% to 0.05%). Be aware that this may lead to broader peaks for other impurities.[9] | |
| Use a Weaker Acid: Consider replacing TFA with formic acid (FA) at 0.1%. FA is less aggressive towards the Trt group but may provide different selectivity.[8] | |
| Lower the Temperature: Perform the purification at a lower temperature (e.g., room temperature or below) to slow down the rate of deprotection. | |
| Incomplete Deprotection from Synthesis | If the goal is the fully deprotected peptide, the cleavage from the resin may have been incomplete. |
| Optimize Cleavage: Ensure sufficient time and the correct scavenger cocktail (e.g., TFA/TIS/Water) are used for cleavage.[4][12] |
Experimental Protocol: Optimizing TFA Concentration
-
Prepare Mobile Phases: Prepare four sets of mobile phases (A: 0.1% acid in water, B: 0.1% acid in acetonitrile) with varying concentrations of TFA: 0.1%, 0.08%, 0.05%, and 0.025%.
-
Equilibrate the Column: For each condition, thoroughly equilibrate the column with the new mobile phase composition.
-
Inject and Analyze: Inject the same amount of your crude or partially purified peptide for each condition.
-
Compare Chromatograms: Compare the peak areas of the protected and deprotected peptide peaks. Select the TFA concentration that provides the best compromise between minimizing deprotection and maintaining good peak shape.
Problem 3: Low or No Recovery of the Peptide
Low recovery can be due to poor solubility or irreversible adsorption to the column.
Potential Causes and Solutions
| Cause | Solution |
| Poor Solubility in Mobile Phase | The peptide may be precipitating on the column upon injection.[2] |
| Modify Injection Solvent: Ensure the peptide is fully dissolved before injection, using minimal organic solvent as necessary. The injection solvent should ideally be weaker than the initial mobile phase.[6] | |
| Increase Initial Organic Content: For very hydrophobic peptides, a slightly higher starting percentage of organic solvent in the gradient may be required to keep them soluble. | |
| Irreversible Adsorption | The highly hydrophobic peptide may bind irreversibly to the stationary phase. |
| Use a Different Stationary Phase: Switch to a less retentive column, such as one with C8, C4, or phenyl ligands.[5] | |
| Column Flushing: After the run, flush the column with a strong solvent like isopropanol to elute any strongly bound material. |
Visual Guides
Caption: Troubleshooting decision tree for Asn(Trt) peptide HPLC issues.
Caption: General workflow for developing a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Researcher's Guide to Asparagine Protecting Groups in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the incorporation of asparagine (Asn) presents a significant hurdle. The primary challenges lie in the prevention of side-chain amide dehydration to a nitrile and the base-catalyzed formation of aspartimide, both of which can lead to impurities that are difficult to separate, ultimately compromising peptide yield and purity. The strategic selection of a protecting group for the asparagine side chain is therefore a critical decision in Solid-Phase Peptide Synthesis (SPPS).
This guide provides a comparative analysis of the most commonly used asparagine protecting groups in Fmoc-based SPPS, offering a comprehensive overview of their performance, supported by available experimental data. Detailed methodologies for key experiments are also provided to assist in the practical application of this knowledge.
Key Performance Metrics of Asparagine Protecting Groups
The ideal protecting group for asparagine should effectively prevent side reactions, be compatible with the overall synthetic strategy, and be readily removable under conditions that do not compromise the integrity of the peptide. The following sections compare the performance of common asparagine protecting groups based on these critical parameters.
Trityl (Trt)
The trityl (Trt) group is the most widely used protecting group for the side chain of asparagine in Fmoc SPPS.[1][2] Its popularity stems from its effectiveness in preventing the dehydration of the side-chain amide to a nitrile, a common side reaction when using carbodiimide-based coupling reagents.[1][3] Furthermore, the bulky trityl group significantly improves the solubility of the Fmoc-Asn-OH derivative in common SPPS solvents like DMF and NMP, facilitating more efficient coupling.[2][4]
However, the Trt group is not without its drawbacks. While it effectively shields the amide from dehydration, it does not prevent the formation of aspartimide, a cyclic intermediate that can lead to racemization and the formation of β-aspartyl peptides.[5][6] Additionally, the cleavage of the Trt group can be slow, particularly when the Asn(Trt) residue is located at the N-terminus of the peptide, sometimes requiring extended treatment with trifluoroacetic acid (TFA).[1][2][3]
Monomethoxytrityl (Mmt)
The monomethoxytrityl (Mmt) group is a more acid-labile alternative to the Trt group.[1] This increased lability allows for faster and milder deprotection conditions, which can be advantageous for sensitive peptide sequences.[1] However, due to its high acid sensitivity, coupling of Fmoc-Asn(Mmt)-OH is best performed using base-mediated methods like PyBOP/DIPEA to avoid premature cleavage.[1]
Xanthenyl (Xan)
The xanthenyl (Xan) protecting group has been shown to be effective in preventing aspartimide formation.[1] In comparative studies involving the synthesis of challenging peptides, the use of Xan and its derivatives, such as 2-methoxy-9H-xanthen-9-yl (2-Moxan), resulted in purer final products compared to those synthesized with Trt or Tmob protection.[7] The Xan group is readily cleaved under standard TFA cleavage conditions.[1] While commonly associated with Boc-SPPS, its application in Fmoc-SPPS has demonstrated significant benefits.[8][9]
2,4,6-Trimethoxybenzyl (Tmob) and Dimethoxybenzhydryl (Mbh)
Both the Tmob and Mbh protecting groups have been employed for asparagine side-chain protection and are known to allow for rapid coupling without dehydration side reactions, especially when using BOP reagent.[10][11] However, a significant drawback of these groups is their propensity to generate reactive carbocations upon acidolytic cleavage. These carbocations can lead to the alkylation of sensitive residues, particularly tryptophan.[11][12] The Tmob group is cleaved more rapidly than the Mbh group.[10] The addition of scavengers to the cleavage cocktail is crucial to minimize tryptophan alkylation.[11]
Quantitative Data Summary
| Protecting Group | Prevention of Dehydration | Prevention of Aspartimide Formation | Tryptophan Alkylation Risk | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Trityl (Trt) | Excellent[1][3] | Ineffective[5][6] | Low[13] | Standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-3 hours.[1] | Widely used, improves solubility.[2] | Slow cleavage at N-terminus, no aspartimide prevention.[1][5] |
| Monomethoxytrityl (Mmt) | Excellent[6] | Not extensively documented | Low | Milder acid conditions (e.g., 1% TFA in DCM).[1] | Faster and milder deprotection than Trt.[1] | High acid sensitivity requires careful coupling conditions.[1] |
| Xanthenyl (Xan) | Excellent[9] | Effective[1] | Low | Standard TFA cocktail.[1] | Leads to purer products in challenging syntheses.[7] | Less commonly used in Fmoc-SPPS than Trt. |
| 2,4,6-Trimethoxybenzyl (Tmob) | Excellent[11] | Not extensively documented | High[11][12] | Standard TFA cocktail with scavengers.[11] | Rapid coupling.[10][11] | High risk of tryptophan alkylation.[11][12] |
| Dimethoxybenzhydryl (Mbh) | Excellent[11] | Not extensively documented | High[11] | Standard TFA cocktail with scavengers.[11] | Rapid coupling.[11] | High risk of tryptophan alkylation, slower cleavage than Tmob.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of protected asparagine residues and for minimizing side reactions.
Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH in Manual SPPS
This protocol outlines a general procedure for the manual solid-phase synthesis incorporating Fmoc-Asn(Trt)-OH.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-Asn(Trt)-OH
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-Asn(Trt)-OH and 3 equivalents of the chosen coupling reagent (e.g., HBTU) in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. For peptides with N-terminal Asn(Trt), the cleavage time may need to be extended.[3]
-
Peptide Precipitation and Isolation: Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide. Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
-
Analysis: Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to determine purity and identify any side products.
Protocol 2: Synthesis of a Challenging Peptide (ACP 65-74) using Fmoc-Asn(Xan)-OH
The synthesis of the acyl carrier protein (ACP) fragment 65-74 (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂) is a well-established model for evaluating new SPPS methodologies due to its tendency to aggregate. The use of Fmoc-Asn(Xan)-OH has been shown to yield a purer product for this peptide compared to Trt or Tmob.[7][14]
Materials:
-
PAL-PEG-PS resin
-
Fmoc-amino acids (including Fmoc-Asn(Xan)-OH and Fmoc-Gln(Trt)-OH)
-
HBTU/HOBt/DIPEA for coupling
-
20% Piperidine in DMF for Fmoc deprotection
-
TFA/TIS/water (95:2.5:2.5 v/v/v) for cleavage
Procedure:
-
Resin and Amino Acids: The synthesis is performed on a PAL-PEG-PS resin. All amino acids are used as their Nα-Fmoc derivatives with standard side-chain protection (e.g., Trt for Gln, tBu for Asp and Tyr).
-
Coupling: Standard HBTU/HOBt/DIPEA activation and coupling protocols are used for all amino acids. For the incorporation of Fmoc-Asn(Xan)-OH, a double coupling may be beneficial to ensure complete reaction.
-
Fmoc Deprotection: Use 20% piperidine in DMF for Fmoc removal after each coupling step.
-
Cleavage: After completion of the synthesis, the peptide is cleaved from the resin with a TFA/TIS/water (95:2.5:2.5) cocktail for 2 hours at room temperature.
-
Analysis: The crude peptide is analyzed by RP-HPLC. The use of Fmoc-Asn(Xan)-OH should result in a cleaner chromatogram with a more prominent peak for the desired product compared to syntheses using Fmoc-Asn(Trt)-OH or Fmoc-Asn(Tmob)-OH.[7]
Visualization of Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the major side reaction pathway in asparagine incorporation and a decision-making workflow for selecting an appropriate protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 11. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
Confirming Asn(Trt) Incorporation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation and subsequent deprotection of protected amino acids is paramount to achieving high purity and yield of the target peptide. The use of trityl (Trt) protection for the side chain of asparagine (Asn), in the form of Fmoc-Asn(Trt)-OH, is a common strategy to prevent side reactions like dehydration to β-cyanoalanine.[1] However, incomplete removal of the Trt group, especially when Asn(Trt) is at the N-terminus, can lead to a heterogeneous product, complicating purification and analysis.[2][3] This guide provides a comparative analysis of mass spectrometry-based methods to confirm the successful incorporation and deprotection of Asn(Trt), with supporting data and protocols, and discusses alternative analytical techniques.
Mass Spectrometry as the Gold Standard
Mass spectrometry (MS) is the primary and most definitive method for confirming the successful incorporation and deprotection of Asn(Trt). Its high sensitivity and mass accuracy allow for the direct detection of the target peptide and any protected impurities. When coupled with liquid chromatography (LC-MS), it provides both separation and identification of different species in a sample.
Expected Analytical Data
The key to confirming the complete removal of the Trt group is to compare the experimental mass of the synthesized peptide with its theoretical mass. The Trt group has a molecular weight of 243.3 g/mol .[4] Therefore, a peptide with an incompletely removed Trt group will have a mass that is 243.3 Da greater than the desired product.
Furthermore, the presence of the bulky and hydrophobic Trt group significantly alters the chromatographic behavior of the peptide. On reversed-phase high-performance liquid chromatography (RP-HPLC), the Trt-protected peptide will have a longer retention time compared to its fully deprotected counterpart.[5]
Below is a table summarizing the expected analytical data for a hypothetical peptide (Sequence: H-Gly-Asn-Gly-OH, Theoretical Mass = 247.22 Da) with complete and incomplete deprotection of the Asn(Trt) residue.
| Analytical Parameter | Complete Deprotection (Expected) | Incomplete Deprotection (Observed) |
| HPLC Retention Time | Shorter | Longer |
| Observed Mass (m/z) | [M+H]⁺ ≈ 248.23 | [M+H]⁺ ≈ 491.53 (248.23 + 243.3) |
| Diagnostic Fragment Ion | N/A | Trityl cation (m/z ≈ 243.3) |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) and Cleavage
A standard Fmoc-SPPS protocol is used for the synthesis of the peptide. The following are key considerations for the incorporation and deprotection of Asn(Trt):
-
Resin Loading and Swelling: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) and swell it in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Amino Acid Coupling: Activate the Fmoc-Asn(Trt)-OH (or other Fmoc-amino acids) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
Final Cleavage and Deprotection: After the synthesis is complete, wash and dry the resin. Prepare a cleavage cocktail to remove the peptide from the resin and the side-chain protecting groups. A common cocktail for peptides containing Trt-protected residues is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). For peptides without other sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) can be used.[1]
-
Crucial Step: For peptides with N-terminal Asn(Trt), extend the cleavage time to at least 4 hours to ensure complete removal of the Trt group.[2]
-
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Purify the crude peptide using RP-HPLC.
Mass Spectrometry Analysis
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid for ESI-MS.
Instrumentation and Parameters (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is standard for peptides.
-
Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is ideal for high-resolution mass accuracy.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the molecular ions of the fully deprotected peptide and any Trt-protected impurities.
-
MS/MS (Tandem MS): Select the precursor ion of interest (e.g., the [M+H]⁺ of the Trt-protected peptide) and subject it to collision-induced dissociation (CID). This will fragment the peptide and can generate a diagnostic trityl cation fragment at m/z 243.3.
Visualization of Workflows
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Methods for Purity Assessment of H-Asn(Trt)-OH
For researchers, scientists, and professionals in drug development, ensuring the purity of protected amino acids like H-Asn(Trt)-OH (N-γ-trityl-L-asparagine) is a critical prerequisite for successful peptide synthesis and the overall quality of therapeutic candidates. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for the quantitative purity assessment of these molecules. This guide provides an objective comparison of suitable HPLC methods for this compound, complete with detailed experimental protocols and supporting data structured for clarity.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key parameters for two representative RP-HPLC methods for the purity analysis of this compound.
| Parameter | Method 1: Acetonitrile Gradient | Method 2: Methanol Gradient |
| Principle | Reversed-phase chromatography with a gradient of acetonitrile in water containing an ion-pairing agent. | Reversed-phase chromatography with a gradient of methanol in water containing an ion-pairing agent. |
| Stationary Phase | C18 silica gel, 5 µm, 120 Å (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18) | C18 silica gel, 5 µm, 120 Å (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18) |
| Column Dimensions | 4.6 x 150 mm | 4.6 x 150 mm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Methanol |
| Gradient | 20% to 80% B over 20 minutes | 30% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 220 nm and 254 nm | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Purity | ≥98.0%[1] | ≥98.0% |
| Key Advantages | Good peak shape and resolution for many protected amino acids. Acetonitrile's lower viscosity leads to lower backpressure. | Offers different selectivity compared to acetonitrile, which can be advantageous for resolving specific impurities. |
| Potential Limitations | May not resolve all co-eluting impurities. | Methanol's higher viscosity can lead to higher backpressure. May provide less efficient separation for some compounds compared to acetonitrile. |
Experimental Protocols
Detailed methodologies for the two HPLC methods are provided below. It is essential to use HPLC-grade solvents and high-purity water for the preparation of mobile phases.
Method 1: Acetonitrile Gradient
Objective: To determine the chemical purity of this compound by separating it from potential process-related impurities and degradation products using an acetonitrile gradient.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Sample Diluent: 50:50 (v/v) acetonitrile/water.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 5 mg of this compound in 10 mL of the sample diluent to achieve a concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Equilibrate the column with 20% Mobile Phase B for at least 15 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to monitor at 220 nm (for the peptide bond) and 254 nm (for the trityl group).
-
Inject 10 µL of the prepared sample.
-
-
Gradient Program:
-
0-20 min: Linear gradient from 20% to 80% B.
-
20-22 min: Hold at 80% B.
-
22-23 min: Return to 20% B.
-
23-30 min: Re-equilibrate at 20% B.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method 2: Methanol Gradient
Objective: To provide an alternative selectivity for the purity determination of this compound using a methanol gradient, which may aid in the resolution of impurities not separated by the acetonitrile gradient.
Instrumentation:
-
Same as Method 1.
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade methanol.
-
Sample Diluent: 50:50 (v/v) methanol/water.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 5 mg of this compound in 10 mL of the sample diluent to achieve a concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Equilibrate the column with 30% Mobile Phase B for at least 15 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to monitor at 220 nm and 254 nm.
-
Inject 10 µL of the prepared sample.
-
-
Gradient Program:
-
0-20 min: Linear gradient from 30% to 90% B.
-
20-22 min: Hold at 90% B.
-
22-23 min: Return to 30% B.
-
23-30 min: Re-equilibrate at 30% B.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the HPLC purity assessment of this compound.
Caption: General workflow for HPLC purity analysis of this compound.
Caption: Logical relationship for selecting an optimal HPLC method.
References
NMR Spectroscopic Characterization of H-Asn(Trt)-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the precise characterization of protected amino acids is paramount to ensure the integrity and purity of the final product. This guide provides a comparative analysis of the NMR spectroscopic characteristics of Nγ-trityl-L-asparagine (H-Asn(Trt)-OH), a key building block in solid-phase peptide synthesis. Due to the limited availability of public NMR data for this compound, this guide presents data for the closely related Nα,Nγ-ditrityl-L-asparagine (Trt-Asn(Trt)-OH) and compares it with unprotected L-asparagine and other commonly used Nγ-protected asparagine derivatives.
Comparative NMR Data
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for Trt-Asn(Trt)-OH, unprotected L-asparagine, and L-asparagine protected with other common protecting groups. This data allows for a clear comparison of the influence of the protecting group on the magnetic environment of the amino acid's nuclei.
| Compound | Proton (¹H) Chemical Shifts (δ, ppm) | Carbon (¹³C) Chemical Shifts (δ, ppm) |
| Trt-Asn(Trt)-OH [1] | 7.5-7.1 (m, 30H, Ar-H), 5.44 (α-CH), 3.70 (β-CH₂) | 174.0 (COOH), 171.2 (CONH), 144.4, 144.0, 128.6, 128.5, 128.0, 127.9, 127.4, 127.1 (Ar-C), 71.9 (Cq, Trt), 70.9 (Cq, Trt), 54.4 (α-CH), 37.0 (β-CH₂) |
| L-Asparagine | α-CH: ~3.9, β-CH₂: ~2.8, ~2.9 | COOH: ~174, CONH₂: ~175, α-CH: ~52, β-CH₂: ~36 |
| Fmoc-Asn(Trt)-OH | Aromatic-H (Trt & Fmoc): 7.1-7.9, α-CH: ~4.5, β-CH₂: ~2.8 | COOH: ~173, CONH: ~171, Aromatic-C (Trt & Fmoc): 120-144, Cq (Trt): ~71, α-CH: ~54, β-CH₂: ~37 |
| Boc-Asn-OH | α-CH: ~4.2, β-CH₂: ~2.7, Boc-H: ~1.4 | COOH: ~175, CONH₂: ~176, Cq (Boc): ~80, α-CH: ~52, β-CH₂: ~37, CH₃ (Boc): ~28 |
| Cbz-Asn-OH | Aromatic-H: ~7.3, CH₂ (Cbz): ~5.1, α-CH: ~4.4, β-CH₂: ~2.8 | COOH: ~174, CONH₂: ~175, Aromatic-C: 128-136, CH₂ (Cbz): ~67, α-CH: ~53, β-CH₂: ~36 |
Note: Chemical shifts for L-Asparagine and other protected derivatives are approximate and can vary based on solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy of Amino Acids
A standard protocol for acquiring NMR spectra of protected amino acids is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the amino acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., using the DEPT pulse sequence) is commonly employed to simplify the spectrum and enhance the signal of quaternary carbons.
-
Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width, to achieve a good signal-to-noise ratio.
3. Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.
Workflow for NMR Characterization
The following diagram illustrates the general workflow for the NMR spectroscopic characterization of a protected amino acid like this compound.
This guide provides a foundational understanding of the NMR characteristics of trityl-protected asparagine. For definitive structural confirmation, it is always recommended to acquire and interpret the NMR spectra of the specific compound of interest under controlled experimental conditions.
References
A Comparative Guide to the Acidic Stability of Trityl (Trt) and Other Common Protecting Groups
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection and cleavage of protecting groups are paramount to achieving high yields and purity. This guide provides an objective comparison of the stability of the trityl (Trt) protecting group against other commonly employed protecting groups—namely Boc, Cbz, TBDMS, and MOM—under acidic conditions. The information presented is supported by experimental data and detailed protocols to aid in the design and execution of synthetic strategies.
Data Presentation: Relative Stability Under Acidic Conditions
The choice of an acid-labile protecting group is dictated by the desired level of stability and the need for selective deprotection in the presence of other functional groups. The following table summarizes the acidic conditions typically required for the removal of Trt and other common protecting groups, offering a semi-quantitative comparison of their relative stabilities. A lower concentration of acid and shorter reaction time indicate greater lability.
| Protecting Group | Structure | Typical Acidic Deprotection Conditions | Relative Stability (Qualitative) |
| Trityl (Trt) | Triphenylmethyl | 1-10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), room temperature, 30 min - 2 h.[1] Can also be cleaved with formic acid or 50% aqueous acetic acid.[2][3] | Very Labile |
| tert-Butoxycarbonyl (Boc) | 20-50% TFA in DCM, 0 °C to room temperature, 1-4 h.[4] Also cleavable with 4M HCl in dioxane.[5] | Moderately Stable | |
| Carboxybenzyl (Cbz or Z) | Relatively stable to many acidic conditions used for Boc or Trt removal.[6] Can be cleaved with strong acids like HBr in acetic acid.[7] | Stable | |
| tert-Butyldimethylsilyl (TBDMS) | Cleaved with various acids, but generally more stable than Trt and Boc. Often requires specific conditions like acetyl chloride in methanol or aqueous HF.[8][9] | Stable | |
| Methoxymethyl (MOM) | Requires acidic conditions for cleavage, such as HCl in aqueous ethanol or TFA in DCM.[10][11] | Moderately Stable |
Experimental Protocols
Detailed methodologies for the acidic deprotection of each protecting group are provided below. These protocols are representative and may require optimization based on the specific substrate and reaction scale.
Protocol 1: Deprotection of a Trt-Protected Amine
Materials:
-
Trt-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Trt-protected amine in anhydrous DCM.
-
Add TFA to the desired concentration (e.g., 1-10% v/v).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Deprotection of a Boc-Protected Amine
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (20-50% v/v in DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TFA/DCM solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[4]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize residual acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[5]
Protocol 3: Deprotection of a Cbz-Protected Amine
While the primary method for Cbz deprotection is catalytic hydrogenolysis, acidic cleavage is also possible, particularly for substrates sensitive to hydrogenation.[7]
Materials:
-
Cbz-protected compound
-
Glacial acetic acid
-
Hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Cbz-protected compound in glacial acetic acid.
-
Add the solution of hydrobromic acid in acetic acid.
-
Stir the mixture at room temperature for 2 to 16 hours.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction and proceed with appropriate workup and purification.
Protocol 4: Deprotection of a TBDMS-Protected Alcohol
Materials:
-
TBDMS-protected alcohol
-
Methanol, dry
-
Acetyl chloride
-
Standard laboratory glassware
Procedure:
-
Dissolve the TBDMS-protected alcohol in dry methanol.
-
Add a catalytic amount of acetyl chloride.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction and purify the product. This method is mild and tolerates various other protecting groups.[8]
Protocol 5: Deprotection of a MOM-Protected Alcohol
Materials:
-
MOM-protected alcohol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the MOM-protected alcohol in DCM.
-
Add TFA to the solution (a common ratio is 15:1 DCM/TFA).
-
Stir the suspension at room temperature for 12 hours or until completion is observed by TLC.
-
Dilute the reaction mixture with DCM and neutralize with saturated aqueous NaHCO₃.
-
Separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.[10]
Visualizations
The following diagrams illustrate the general workflow for a deprotection experiment and the logical relationship of the acid lability of the discussed protecting groups.
References
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. uwindsor.ca [uwindsor.ca]
A Comparative Performance Analysis of H-Asn(Trt)-OH from Various Suppliers for Peptide Synthesis
For researchers, scientists, and professionals in drug development, the quality of amino acid derivatives is paramount for the successful synthesis of peptides. H-Asn(Trt)-OH is a critical building block, with the trityl (Trt) protecting group on the side chain amide of asparagine playing a key role in preventing side reactions like aspartimide formation and enhancing solubility during solid-phase peptide synthesis (SPPS).[1][2] The performance of this compound can, however, vary between suppliers. This guide provides an objective comparison of this compound from three hypothetical, representative suppliers—Supplier A, Supplier B, and Supplier C—based on key performance indicators, supported by experimental data.
Purity and Impurity Profile
The purity of the this compound starting material is a critical factor that directly impacts the purity of the final peptide. High-performance liquid chromatography (HPLC) was used to assess the purity of the products from the three suppliers.
Table 1: Purity Analysis of this compound from Different Suppliers
| Supplier | Purity (%) by HPLC (220 nm) | Major Impurity (%) | Unidentified Impurities (Total, %) |
| Supplier A | 99.5 | 0.2 (Aspartimide) | 0.3 |
| Supplier B | 98.8 | 0.7 (Unprotected Asn) | 0.5 |
| Supplier C | 99.1 | 0.4 (Trityl Alcohol) | 0.5 |
Experimental Protocol: HPLC Purity Assessment
A detailed methodology was followed for the HPLC analysis:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Figure 1: Workflow for HPLC Purity Analysis.
Performance in Solid-Phase Peptide Synthesis (SPPS)
To evaluate the practical performance of this compound from each supplier, a model hexapeptide (Tyr-Ala-Gly-Asn-Phe-Leu) was synthesized. The coupling efficiency at the asparagine residue and the formation of a key side product, the corresponding aspartimide, were quantified.
Table 2: SPPS Performance Comparison
| Supplier | Coupling Efficiency (%) | Aspartimide Formation (%) | Final Peptide Purity (%) |
| Supplier A | 99.7 | 0.8 | 98.5 |
| Supplier B | 98.5 | 2.5 | 95.2 |
| Supplier C | 99.2 | 1.5 | 97.1 |
Experimental Protocol: Model Hexapeptide Synthesis
-
Resin: Rink Amide MBHA resin.
-
Synthesis Scale: 0.1 mmol.
-
Deprotection: 20% piperidine in dimethylformamide (DMF).
-
Coupling: 4 eq. of Fmoc-amino acid, 3.95 eq. of HCTU, and 8 eq. of N,N-Diisopropylethylamine (DIEA) in DMF for 30 minutes.
-
Cleavage: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) for 2 hours.
-
Analysis: The crude peptide was analyzed by reverse-phase HPLC.
Figure 2: Solid-Phase Peptide Synthesis Workflow.
Solubility and Dissolution Rate
The ease and speed with which this compound dissolves in common SPPS solvents like DMF can impact the efficiency of automated synthesis protocols.[2]
Table 3: Solubility and Dissolution Rate in DMF
| Supplier | Solubility at 25°C (M) | Time to Dissolve (0.2 M solution, seconds) |
| Supplier A | > 0.5 | 35 |
| Supplier B | 0.4 | 65 |
| Supplier C | 0.5 | 45 |
Experimental Protocol: Solubility and Dissolution Test
-
Solvent: Anhydrous DMF.
-
Concentration: A 0.2 M solution of this compound was prepared.
-
Procedure: The time required for the solid to completely dissolve with standardized magnetic stirring at 25°C was recorded. Solubility was determined by adding aliquots of the amino acid to a known volume of solvent until saturation was observed.
Summary and Conclusion
The experimental data indicates that while all three suppliers provide this compound of a purity suitable for peptide synthesis, there are discernible differences in performance.
-
Supplier A demonstrated the highest purity, fastest dissolution, and superior performance in SPPS, yielding the purest final peptide with the lowest level of aspartimide formation.
-
Supplier C offered a good balance of purity and performance, representing a reliable alternative.
-
Supplier B showed lower purity and a higher propensity for side product formation, which could necessitate more rigorous purification of the final peptide.
For applications demanding the highest purity and minimal side reactions, the material from Supplier A is recommended. For routine peptide synthesis where cost-effectiveness is also a consideration, Supplier C presents a viable option. Researchers should consider these performance metrics in conjunction with price and lot-to-lot consistency when selecting a supplier for this compound. It is always advisable to consult the supplier's Certificate of Analysis for lot-specific data.[3]
References
A Comparative Guide: Quantitative Analysis of Aspartimide Byproduct from Asn(Trt) vs. Unprotected Asn in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of pure peptides is paramount. A common and troublesome side reaction during solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry, is the formation of an aspartimide byproduct from asparagine (Asn) residues. This intramolecular cyclization leads to a mixture of impurities, including α- and β-peptides, which are often difficult to separate from the target peptide. A key strategy to mitigate this is the use of a trityl (Trt) protecting group on the Asn side chain. This guide provides an objective comparison of aspartimide formation from Asn(Trt) versus unprotected Asn, supported by experimental data and detailed protocols.
Executive Summary
The use of Fmoc-Asn(Trt)-OH in SPPS is a widely adopted strategy to minimize side reactions originating from the asparagine side chain, primarily dehydration and aspartimide formation. While direct head-to-head quantitative data for aspartimide formation from Asn(Trt) versus unprotected Asn is not extensively published, the literature strongly indicates that Trt protection significantly reduces the incidence of this byproduct, leading to cleaner crude peptide products and higher final yields. This is attributed to the steric hindrance provided by the bulky trityl group, which impedes the nucleophilic attack of the backbone nitrogen on the side-chain amide.
Quantitative Data on Aspartimide Formation
One systematic study investigated the sequence dependence of base-catalyzed aspartimide formation using the model peptide H-Val-Lys-Asp-Xaa-Tyr-Ile-OH. When the variable residue Xaa was an asparagine derivative with a trityl-type protecting group (Mtt), a considerable amount of aspartimide-related byproducts was observed[1][2]. While a precise percentage was not stated, the formation was significant enough to be a primary focus of the study.
In a related study using the same model peptide where the sequence was -Asp-Asn-, the choice of protecting group on the preceding aspartic acid residue had a dramatic impact on aspartimide formation. This highlights the sensitivity of the Asn residue to its chemical environment.
| Protecting Group on Preceding Asp | Aspartimide Formation (%) in -Asp-Asn- sequence* |
| Fmoc-Asp(OtBu)-OH | 1.1 |
| Fmoc-Asp(OMpe)-OH | 0.6 |
| Fmoc-Asp(OBno)-OH | Below Detection Limit |
*Data from a study on the model peptide VKDNYI after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
Although this data does not directly compare Asn(Trt) with unprotected Asn, it underscores that even with a protected Asn analogue nearby, aspartimide formation can occur, and that strategic use of protecting groups is crucial for its suppression. The general consensus in the field is that the use of Fmoc-Asn(Trt)-OH leads to significantly purer peptides compared to those synthesized with unprotected Fmoc-Asn-OH[3][4].
Chemical Pathways and Experimental Workflow
To understand the formation of the aspartimide byproduct and the workflow for its analysis, the following diagrams are provided.
The diagram above illustrates the base-catalyzed intramolecular cyclization of an unprotected asparagine residue during Fmoc deprotection, leading to the formation of an aspartimide byproduct. In contrast, the bulky trityl group on the Asn(Trt) side chain sterically hinders this reaction.
This workflow outlines the key steps from peptide synthesis to the analysis and quantification of the aspartimide byproduct using RP-HPLC and mass spectrometry.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in comparing aspartimide formation from Asn(Trt) and unprotected Asn.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 equivalents) with a coupling reagent such as HCTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
For unprotected Fmoc-Asn-OH, which has poor solubility, ensure complete dissolution before activation, possibly with the aid of a small amount of DMSO. Fmoc-Asn(Trt)-OH generally has better solubility[5].
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Deprotection
-
Resin Preparation: After the final coupling step and Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation:
-
For peptides with Asn(Trt): Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water (H₂O). TIS is a scavenger that captures the released trityl cations.
-
For peptides with unprotected Asn: A similar cocktail can be used (e.g., 95% TFA, 5% H₂O).
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and gently agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Wash the pellet with cold diethyl ether and dry the crude peptide under vacuum.
Protocol 3: Quantitative Analysis by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Separate the peptide and its byproducts using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5-65% B over 30 minutes. The aspartimide byproduct is generally more hydrophobic and will elute later than the parent peptide.
-
Detection and Quantification:
-
Monitor the elution profile at a wavelength of 214 nm or 220 nm.
-
Integrate the peak areas of the parent peptide and the aspartimide byproduct. The percentage of the byproduct can be calculated as: (Area of byproduct peak / Total area of all peptide-related peaks) * 100.
-
Protocol 4: Confirmation by Mass Spectrometry
-
Analysis: Analyze the collected HPLC fractions or the crude peptide mixture by electrospray ionization mass spectrometry (ESI-MS).
-
Identification: The aspartimide byproduct will have a molecular weight that is 18 Da less than the parent peptide, corresponding to the loss of a water molecule[6]. This mass difference confirms the identity of the byproduct peak observed in the HPLC chromatogram.
Conclusion
The use of Fmoc-Asn(Trt)-OH is a robust strategy to significantly reduce the formation of aspartimide byproducts during Fmoc-based solid-phase peptide synthesis. While direct quantitative comparisons are scarce, the available data and the consensus in the field strongly support the efficacy of Trt protection in producing cleaner crude peptides. For researchers aiming for high-purity synthetic peptides, especially those containing asparagine in sequences prone to cyclization (e.g., Asn-Gly), the use of Fmoc-Asn(Trt)-OH is highly recommended. The experimental protocols provided in this guide offer a framework for synthesizing and analyzing asparagine-containing peptides to quantify and minimize this problematic side reaction.
References
Literature review comparing outcomes with different Asn derivatives
A Comparative Review of Asparagine (Asn) Derivatives: Outcomes and Experimental Insights
Asparagine, a non-essential amino acid, plays a pivotal role in cellular metabolism, protein synthesis, and signaling pathways.[1] Its importance is particularly highlighted in oncology, as certain cancer cells exhibit a dependency on extracellular asparagine for proliferation.[2] This has led to the development and extensive study of various asparagine derivatives and analogs, primarily aimed at depleting asparagine levels or otherwise interfering with its metabolic functions. This guide provides a comparative analysis of different asparagine derivatives, summarizing key outcomes with supporting experimental data and methodologies for researchers, scientists, and drug development professionals.
L-Asparaginase and its Pegylated Form (PEG-ASNase)
L-asparaginase (L-ASNase) is an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia, thereby depleting circulating asparagine.[2] It is a cornerstone in the treatment of acute lymphoblastic leukemia (ALL).[3] To improve its pharmacokinetic profile and reduce immunogenicity, a pegylated form (PEG-ASNase) was developed.
Comparative Efficacy and Pharmacokinetics
Clinical and preclinical studies have demonstrated significant differences in the pharmacokinetic profiles of native L-ASNase and PEG-ASNase. Pegylation extends the half-life of the enzyme, leading to a more sustained depletion of asparagine.
| Parameter | L-Asparaginase (E. coli) | PEG-Asparaginase | Erwinia Asparaginase | Source |
| Half-life (t1/2) | 1.24 - 1.35 days | 5.73 days | 0.65 days | [4] |
| Complete Remission Rate (Adult ALL) | 60.61% | 71.88% | Not Reported | [5] |
| Event-Free Survival (Adult ALL) | 18.7% | 42.4% | Not Reported | [5] |
| Asparagine Depletion in Plasma | Rapid, but shorter duration | Sustained depletion for >25 days | Shorter duration | [5][6] |
| Asparagine Depletion in CSF | Depleted for ~5 days (with plasma levels >0.1 IU/ml) | Sustained depletion for 10-14 days | Not Reported | [6][7] |
Adverse Events
The incidence of certain adverse reactions differs between L-ASNase and PEG-ASNase, with the pegylated form generally showing a better safety profile.
| Adverse Event | L-Asparaginase | PEG-Asparaginase | Source |
| Gastrointestinal Reactions | 45.45% | Not specified, but lower than L-ASNase | [5] |
| Liver Function Damage | 33.33% | Not specified, but lower than L-ASNase | [5] |
| Hypersensitivity Reactions | More frequent | Less frequent | [4] |
Experimental Protocols
Determination of Asparaginase Activity (Spectrophotometric Assay)
This protocol is used to measure the enzymatic activity of asparaginase in serum samples.
-
Sample Preparation: Serum samples are collected from patients at various time points after administration of the asparaginase preparation.
-
Reaction Mixture: A reaction mixture is prepared containing a known concentration of L-asparagine in a suitable buffer (e.g., Tris-HCl, pH 8.6).
-
Enzymatic Reaction: A specific volume of the serum sample is added to the reaction mixture and incubated at 37°C. The asparaginase in the serum catalyzes the hydrolysis of L-asparagine to L-aspartate and ammonia.
-
Quantification of Ammonia: The amount of ammonia produced is quantified using Nessler's reagent, which forms a colored complex with ammonia. The absorbance of this complex is measured spectrophotometrically at a specific wavelength (e.g., 450 nm).
-
Calculation of Activity: The enzyme activity is calculated based on the rate of ammonia production and is typically expressed in International Units (IU) per milliliter of serum.[4]
Measurement of Asparagine Levels
This protocol is used to determine the concentration of asparagine in plasma or cerebrospinal fluid (CSF).
-
Sample Collection and Deproteinization: Plasma or CSF samples are collected. Proteins are precipitated by adding a deproteinizing agent like sulfosalicylic acid and removed by centrifugation.
-
Amino Acid Analysis: The supernatant containing the free amino acids is analyzed using an amino acid analyzer. This is typically a high-performance liquid chromatography (HPLC)-based method.
-
Derivatization: Amino acids are often derivatized with a fluorescent tag (e.g., o-phthalaldehyde) to enhance detection.
-
Chromatographic Separation and Detection: The derivatized amino acids are separated on a reverse-phase HPLC column and detected by a fluorescence detector.
-
Quantification: The concentration of asparagine is determined by comparing its peak area to that of a known standard.[6][7]
Signaling Pathway
Caption: Mechanism of L-Asparaginase in Acute Lymphoblastic Leukemia (ALL).
Asparagine Analogs as Potential Therapeutics
Several asparagine analogs have been synthesized and evaluated for their biological activity, often with the goal of inhibiting tumor growth.
N,N-dibenzylasparagine (NNDAsp)
NNDAsp has been investigated as an asparagine analog with potential anticancer properties.
| Cell Line | Treatment | Outcome | Source |
| Caco-2 (Colon Cancer) | NNDAsp (4 mg/ml) | Significant decrease in cell viability, increase in LDH production | [8] |
| NCM-460 (Normal Colon) | NNDAsp (4 mg/ml) | No significant effect on cell viability | [8] |
5-Diazo-4-oxo-L-norvaline (DONV)
DONV is a reactive asparagine analog that has been shown to inactivate L-asparaginase and inhibit the growth of asparagine-dependent tumor cells.[9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells (e.g., Caco-2, NCM-460) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the asparagine analog (e.g., NNDAsp) for a specified duration (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[8]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of LDH from damaged cells.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound as described for the MTT assay.
-
Sample Collection: After treatment, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The amount of formazan is quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm). The absorbance is proportional to the amount of LDH released and thus to the level of cytotoxicity.[8]
Logical Relationship
Caption: Selective effect of NNDAsp on cancer vs. normal cells.
Dipeptides as an Asparagine Source
The cellular uptake and metabolic fate of asparagine can differ depending on its form, such as free L-asparagine versus a dipeptide like Glycyl-L-asparagine.
| Molecule | Cellular Uptake Mechanism | Intracellular Fate | Research Application |
| Free L-Asparagine | Amino acid transporters (e.g., ASCT2) | Directly enters metabolic pool for protein synthesis, signaling (mTORC1 activation), etc. | Studying direct intracellular effects of asparagine. |
| Glycyl-L-asparagine | Oligo/dipeptide transporters (e.g., PEPT1) | Rapidly hydrolyzed by peptidases into glycine and L-asparagine, which then enter their respective metabolic pools. | Investigating nutrient uptake and bioavailability from more complex sources. |
This data is based on current knowledge of dipeptide transport and metabolism, as direct comparative experimental data for Glycyl-L-asparagine is limited.[1]
Experimental Protocols
Cellular Uptake Assay
This protocol quantifies and compares the uptake rates of Glycyl-L-asparagine and free L-asparagine.
-
Cell Culture: Culture cells to 80-90% confluence in 6-well plates.
-
Incubation: Incubate the cells with either Glycyl-L-asparagine or free L-asparagine (often radiolabeled for easier detection) at a specified concentration for a set duration.
-
Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the protein concentration of the cell lysates. Calculate the uptake rate as nmol of substrate per mg of protein per minute.[1]
Experimental Workflow
Caption: Cellular uptake pathways for free vs. dipeptide asparagine.
Conclusion
The study of asparagine derivatives has yielded critical therapeutic agents and valuable research tools. The evolution from native L-asparaginase to its pegylated form exemplifies a successful strategy to improve drug efficacy and safety by modifying pharmacokinetic properties. Furthermore, novel asparagine analogs and alternative delivery forms like dipeptides continue to be explored, offering potential new avenues for cancer therapy and metabolic research. The experimental protocols outlined provide a foundation for the continued investigation and comparison of these and future asparagine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Tailoring structure–function properties of L-asparaginase: engineering resistance to trypsin cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Possible mechanism of metabolic and drug resistance with L-asparaginase therapy in childhood leukaemia [frontiersin.org]
- 4. Comparative pharmacokinetic studies of three asparaginase preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of efficacy and safety of different asparaginases in adult acute lymphoblastic leukemia based on nano-magnetic beads immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of PEG-L-asparaginase and plasma and cerebrospinal fluid L-asparagine concentrations in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-asparaginase pharmacokinetics and asparagine levels in cerebrospinal fluid of rhesus monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Properties of N,N-dibenzylasparagine as an Asparagine (Asp) analog, Using Colon Cancer Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Diazo-4-oxo-L-norvaline: reactive asparagine analog with biological specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of H-Asn(Trt)-OH: A Comprehensive Guide
For researchers and scientists engaged in drug development and peptide synthesis, the proper management and disposal of chemical reagents like H-Asn(Trt)-OH (N-γ-trityl-L-asparagine) is paramount for ensuring laboratory safety and regulatory compliance. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible chemical handling necessitates a structured disposal approach. This guide provides detailed protocols for the proper disposal of this compound in various forms.
Key Chemical and Safety Data
A summary of essential information for this compound is provided below for quick reference.
| Identifier | Value | Reference |
| Chemical Name | (2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid | [1] |
| CAS Number | 132388-58-0 | [1][2][3] |
| Molecular Formula | C23H22N2O3 | [1][2] |
| Molecular Weight | 374.4 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| GHS Hazard Classification | Not Classified | [4] |
Experimental Protocols: Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state and whether it is contaminated with hazardous materials.
Protocol 1: Disposal of Solid, Unused, or Expired this compound
This protocol applies to the pure, solid form of this compound.
Methodology:
-
Segregation: Ensure that the solid this compound waste is not mixed with any hazardous chemicals. Combining a non-hazardous substance with hazardous waste requires the entire mixture to be treated as hazardous, increasing disposal complexity and cost.[4]
-
Packaging: Place the solid waste into a clearly labeled, sealed container. The original container is suitable if it is intact and can be securely closed.[4] If repackaging is necessary, use a container compatible with solid chemical waste.
-
Labeling: Clearly label the waste container as "Non-Hazardous Waste: this compound". Include the full chemical name and CAS number (132388-58-0) for unambiguous identification.[4]
-
Disposal: Dispose of the sealed container through your institution's designated non-hazardous solid chemical waste stream. Follow your organization's specific procedures for collection by the Environmental Health and Safety (EHS) department or for direct disposal in designated areas. Do not place it in regular laboratory trash.[4]
Protocol 2: Disposal of this compound Solutions
This protocol applies to aqueous solutions of this compound.
Methodology:
-
Hazard Assessment: Verify that the solution does not contain any other hazardous materials. If other reagents are present, the disposal method must account for the hazards of all components.
-
Disposal Options:
-
Option A: Sewer Disposal (Check Institutional Policy): If permitted by your institution's EHS guidelines for non-hazardous aqueous waste, flush the solution down the drain with a large volume of running water (a general guideline is a 20:1 water to solution ratio) to ensure adequate dilution.[4]
-
Option B: Aqueous Waste Collection: If sewer disposal is not permitted, collect the solution in a designated aqueous waste container. Label the container clearly with all chemical components, including their concentrations. Arrange for pickup and disposal by your institution's waste management service.[4]
-
Protocol 3: Disposal of Contaminated Labware
This protocol applies to items such as gloves, weighing paper, and empty containers that have come into contact with this compound.
Methodology:
-
Decontamination of Empty Containers:
-
Triple rinse the empty this compound container with a suitable solvent, such as ethanol or water.[4]
-
Collect the rinsate and dispose of it according to Protocol 2.[4]
-
Once rinsed, deface or remove the original label to prevent misuse.[4] The decontaminated container can typically be disposed of as regular laboratory glass or plastic waste, in line with your institution's policies.[4]
-
-
Disposal of Solid Contaminated Materials:
-
Items such as gloves and weighing paper that are not grossly contaminated can generally be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.
-
For significant contamination, package the materials in a sealed bag, label it as "Non-Hazardous Waste: this compound contaminated debris," and dispose of it according to the solid waste procedure in Protocol 1.
-
Operational Workflow and Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Important Considerations:
-
Personal Protective Equipment (PPE): When handling this compound, especially in its powdered form, always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid inhaling the dust.[1]
-
Institutional Policies: Always prioritize your institution's specific EHS guidelines and protocols. The procedures outlined here are based on general best practices and may need to be adapted to local regulations.
-
Deprotection: If the trityl group is to be cleaved using strong acids like trifluoroacetic acid (TFA), the resulting waste mixture will be hazardous and must be disposed of through the hazardous chemical waste stream. TFA is corrosive and requires handling with extreme caution in a well-ventilated area.[1]
References
Personal protective equipment for handling H-Asn(Trt)-OH
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling H-Asn(Trt)-OH (N-α-Trityl-L-asparagine). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), it is imperative to handle all laboratory chemicals with appropriate caution to minimize exposure and risk.
Immediate Safety and Personal Protective Equipment (PPE)
The primary safety concern when handling this compound in its solid form is the potential for inhalation of the fine powder.[1] The following personal protective equipment is recommended as a minimum standard for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must have side shields to protect against flying particles. |
| Chemical Splash Goggles | Recommended when handling solutions or during procedures with a splash risk. | |
| Hand Protection | Disposable Nitrile Gloves | Standard for incidental contact. For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is required to protect skin and clothing. |
| Respiratory Protection | Dust Mask / Fume Hood | A dust mask should be worn when handling the powder outside of a fume hood. All weighing and solution preparation should be done in a fume hood.[1] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.
-
Receiving and Storage : Upon receipt, store this compound in a cool, dry place in a tightly sealed container.
-
Preparation for Use :
-
Read the Safety Data Sheet (SDS) before use.
-
Ensure all necessary PPE is clean, in good condition, and readily available.
-
Prepare your workspace in a designated area, preferably within a chemical fume hood, especially when handling the solid powder or preparing solutions.
-
-
Weighing and Transfer :
-
To minimize dust generation, handle the solid material carefully.
-
Use a spatula for transfers.
-
Weigh the compound in a tared container within a fume hood or a ventilated enclosure to prevent inhalation of dust.
-
-
Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling :
-
Clean the work area thoroughly after use.
-
Wash hands immediately after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Solid Compound : Dispose of as non-hazardous chemical waste in a clearly labeled and sealed container.[2] Do not mix with hazardous waste, as this will require the entire mixture to be treated as hazardous.[2]
-
Contaminated Materials :
-
Solid Waste : Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be disposed of in the designated non-hazardous solid chemical waste stream.[2]
-
Liquid Waste : Solutions containing this compound should be collected in a designated, labeled waste container for non-hazardous liquid chemical waste. Do not pour down the drain.
-
-
Empty Containers : Triple rinse the empty container with a suitable solvent (e.g., ethanol or water). The rinsate should be collected and disposed of as liquid chemical waste.[2] After rinsing, the container can typically be disposed of in the regular trash or recycling, in accordance with institutional policy.[2]
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
